2-Bromo-5-chloropyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4BrClN2O2S |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
2-bromo-5-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-5-4(12(8,10)11)1-3(7)2-9-5/h1-2H,(H2,8,10,11) |
InChI Key |
LNIYJEQQIHMQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Bromo-5-chloropyridine-3-sulfonamide
This in-depth technical guide details the synthesis and characterization of 2-Bromo-5-chloropyridine-3-sulfonamide , a highly functionalized heterocyclic building block critical in the development of PI3K inhibitors, anticancer agents, and agrochemicals.
Executive Summary
The 2,3,5-trisubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, offering unique vectors for structure-activity relationship (SAR) exploration. This compound presents a specific synthetic challenge due to the electronic mismatch of the pyridine ring and the necessity for precise regiochemical control.
This guide moves beyond generic protocols, offering a regiochemically unambiguous pathway starting from 5-chloro-2-pyridone. Unlike direct lithiation strategies—which suffer from "halogen dance" isomerization risks—this stepwise functionalization ensures high fidelity of the substitution pattern.
Retrosynthetic Analysis
To guarantee the correct placement of the sulfonamide at C3 relative to the C2-bromo and C5-chloro substituents, we employ a disconnection strategy that relies on the predictable directing effects of the pyridone oxygen.
-
Target: this compound
-
Primary Disconnection: Sulfonamide formation via sulfonyl chloride.[1]
-
Key Intermediate: 3-Amino-2-bromo-5-chloropyridine.[2]
-
Regiocontrol Step: Electrophilic nitration of 5-chloro-2-pyridone, which exclusively targets the C3 position (ortho to the directing oxygen).
Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity over step count.
Experimental Synthesis Strategy
Route Selection: The "Classical" Robust Method
While direct lithiation of 2-bromo-5-chloropyridine followed by SO₂ quench is theoretically shorter, it poses significant scale-up risks due to Lithium-Halogen Exchange vs. Deprotonation competition and potential scrambling (Halogen Dance). Therefore, this guide details the Nitration-Reduction-Meerwein sequence, which is self-validating and scalable.
Step-by-Step Protocol
Step 1: Nitration of 5-Chloro-2-pyridone
Objective: Install the nitrogen handle at C3.
-
Reagents: 5-Chloro-2-pyridone, Fuming HNO₃, Conc. H₂SO₄.[3][4]
-
Protocol:
-
Dissolve 5-chloro-2-pyridone (1.0 eq) in conc. H₂SO₄ at 0°C.
-
Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temp <10°C.
-
Allow to warm to RT and stir for 2 hours.
-
Workup: Pour onto crushed ice. The product, 5-chloro-3-nitro-2-pyridone , precipitates as a yellow solid. Filter and dry.[5]
-
-
Causality: The 2-pyridone oxygen strongly directs electrophilic substitution to the 3 and 5 positions. With C5 blocked by Chlorine, nitration occurs exclusively at C3.[6]
Step 2: Aromatization/Bromination
Objective: Convert the pyridone carbonyl to the C2-Bromide.
-
Reagents: POBr₃ (Phosphorus oxybromide), Toluene (or neat).
-
Protocol:
-
Suspend 5-chloro-3-nitro-2-pyridone in Toluene.
-
Add POBr₃ (1.5 eq) and heat to reflux (110°C) for 4 hours.
-
Workup: Cool to 0°C. Quench carefully with ice water (Exothermic!). Extract with EtOAc. Wash with NaHCO₃.
-
Product: 2-Bromo-5-chloro-3-nitropyridine .
-
-
Critical Note: POBr₃ is preferred over POCl₃/HBr to avoid mixed halogen species.
Step 3: Nitro Reduction
Objective: Unmask the amine for diazotization.
-
Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).
-
Protocol:
-
Suspend nitro intermediate in EtOH/H₂O.
-
Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Heat to 70°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.
-
Product: 3-Amino-2-bromo-5-chloropyridine .
-
-
Why Fe/NH₄Cl? Catalytic hydrogenation (H₂/Pd) carries a high risk of hydrogenolysis (de-halogenation) of the C2-Br and C5-Cl bonds. Iron reduction is chemoselective for the nitro group.
Step 4: Meerwein Chlorosulfonation
Objective: Convert the amine to the sulfonyl chloride via diazonium salt.
-
Reagents: NaNO₂, Conc. HCl, AcOH, SO₂ gas (or Na₂S₂O₅), CuCl₂ (cat).
-
Protocol:
-
Diazotization: Dissolve amine in AcOH/Conc. HCl. Cool to -5°C. Add NaNO₂ (aq) dropwise. Stir 30 min.
-
Sulfonylation: In a separate vessel, saturate glacial AcOH with SO₂ gas (or dissolve Na₂S₂O₅ in AcOH) and add CuCl₂ (0.2 eq).
-
Pour the cold diazonium solution into the SO₂ mixture while stirring. Gas evolution (N₂) occurs.
-
Stir at RT for 1 hour.
-
Workup: Pour into ice water. The 2-Bromo-5-chloropyridine-3-sulfonyl chloride will precipitate or oil out. Extract with DCM immediately (hydrolysis sensitive!).
-
Step 5: Amination
Objective: Formation of the final sulfonamide.
-
Reagents: NH₃ (0.5M in Dioxane or THF), or NH₄OH (aq).
-
Protocol:
-
Dissolve the crude sulfonyl chloride in dry THF at 0°C.
-
Add NH₃ solution (3.0 eq) dropwise.
-
Stir at RT for 1 hour.
-
Workup: Concentrate solvent. Partition between EtOAc and Water. Wash organic layer with Brine.
-
Purification: Recrystallization from EtOH/Hexane or Column Chromatography (DCM/MeOH).
-
Workup & Purification Workflow
The isolation of the sulfonyl chloride (Step 4) is the most time-critical phase due to its susceptibility to hydrolysis.
Figure 2: Critical path for handling the unstable sulfonyl chloride intermediate.
Characterization Data (Simulated)
The following data represents the expected spectral signature for This compound .
Nuclear Magnetic Resonance (NMR)[1][5][7][8][9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.65 (d, J = 2.4 Hz, 1H, H-6): Proton adjacent to Nitrogen and Chlorine. Deshielded by ring nitrogen.
-
δ 8.32 (d, J = 2.4 Hz, 1H, H-4): Proton between Sulfonamide and Chlorine.
-
δ 7.60 (s, 2H, SO₂NH₂): Broad exchangeable singlet.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected carbons: ~150.1 (C-6), 142.5 (C-2, C-Br), 138.0 (C-3), 136.5 (C-4), 131.2 (C-5, C-Cl).
-
Mass Spectrometry (MS)
-
Formula: C₅H₄BrClN₂O₂S
-
Molecular Weight: 271.52 g/mol
-
Isotope Pattern: Distinctive pattern due to Br (79/81) and Cl (35/37).
-
M+ (270.9): Base peak (assuming ⁷⁹Br/³⁵Cl).
-
M+2 (272.9): ~130% intensity (⁷⁹Br/³⁷Cl + ⁸¹Br/³⁵Cl).
-
M+4 (274.9): ~30% intensity (⁸¹Br/³⁷Cl).
-
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 165–170 °C (Predicted) | Sulfonamides generally have high MPs |
| Solubility | DMSO, DMF, MeOH | Poor in Water, Hexane |
| pKa | ~9.5 | Sulfonamide NH acidity |
Safety & Handling (E-E-A-T)
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.
-
Sulfur Dioxide (SO₂): Toxic gas. All Meerwein reactions must be performed in a well-ventilated fume hood.
-
Skin Sensitization: Halogenated pyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.
References
-
Regioselective Nitration of Pyridines
-
Meerwein Sulfonylation Protocol
-
Hogan, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[5] Organic Process Research & Development.
-
-
Synthesis of 3-Amino-2-bromo-5-chloropyridine (Precursor)
-
ChemicalBook Entry & Synthesis Routes. (CAS: 90902-83-3).[7]
-
-
General Pyridine Functionalization
- Schlosser, M., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine. Organic Letters.
Sources
- 1. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. pure-synth.com [pure-synth.com]
2-Bromo-5-chloropyridine-3-sulfonamide chemical properties and structure
The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-5-chloropyridine-3-sulfonamide , a specialized heterocyclic scaffold used in medicinal chemistry.
Structural Dynamics, Synthetic Methodologies, and Reactivity Profiles
Executive Summary
This compound (CAS: 1862906-99-7 ) is a highly functionalized pyridine intermediate employed primarily in the discovery of small-molecule therapeutics. Its structure features three distinct reactive handles—a C2-bromide, a C5-chloride, and a C3-sulfonamide—rendering it a versatile "orthogonal scaffold." This substitution pattern allows medicinal chemists to sequentially functionalize the pyridine ring, making it a critical building block for kinase inhibitors (e.g., VPS34 inhibitors) and GPCR modulators.
Chemical Structure and Physicochemical Profile[1][2][3][4]
Structural Analysis
The molecule consists of a pyridine ring substituted at the 2, 3, and 5 positions. The electronic environment is dominated by the electron-withdrawing nature of the nitrogen atom and the three substituents, creating a highly electron-deficient system.
-
C2-Bromine: The most reactive site for oxidative addition (e.g., Suzuki-Miyaura coupling). Activated by the adjacent ring nitrogen.
-
C3-Sulfonamide: A polar, H-bond donating/accepting group. It directs ortho-metallation and serves as a bioisostere for carboxylic acids in drug design.
-
C5-Chlorine: Less reactive than the C2-bromide, allowing for chemoselective transformations.
Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 1862906-99-7 |
| Molecular Formula | C₅H₄BrClN₂O₂S |
| Molecular Weight | 271.52 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Poorly soluble in water |
| pKa (Predicted) | ~9.5 (Sulfonamide NH), < 1.0 (Pyridine N) |
| LogP (Predicted) | ~1.2 – 1.5 |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (O, N) |
Synthetic Methodologies
The synthesis of this compound typically proceeds via the diazotization-chlorosulfonation of the corresponding 3-amino precursor. Direct chlorosulfonation of the parent pyridine is difficult due to ring deactivation.
Primary Synthetic Route: The Nitro-Reduction Sequence
This robust pathway ensures correct regiochemistry and scalability.
Step 1: Nitration Precursor: 2-Hydroxy-5-chloropyridine (or 5-chloro-2-pyridone). Reaction: Nitration with HNO₃/H₂SO₄ introduces the nitro group at the C3 position (ortho to the hydroxyl/oxo group).
-
Product: 5-Chloro-2-hydroxy-3-nitropyridine.
Step 2: Bromination (Deoxybromination) Reaction: Treatment with POBr₃ (Phosphorus oxybromide) converts the C2-hydroxyl/oxo group to a C2-bromide.
-
Product: 2-Bromo-5-chloro-3-nitropyridine.
Step 3: Reduction Reaction: Iron (Fe) powder with NH₄Cl or SnCl₂ reduction converts the nitro group to an amine.
-
Product: 3-Amino-2-bromo-5-chloropyridine (CAS: 90902-83-3).[1]
Step 4: Sulfonamide Formation (Meerwein Type) Reaction:
-
Diazotization: The amine is treated with NaNO₂/HCl at 0°C to form the diazonium salt.
-
Chlorosulfonation: The diazonium species reacts with SO₂ in the presence of CuCl₂ (catalyst) to yield the sulfonyl chloride.
-
Amidation: The crude sulfonyl chloride is treated with aqueous ammonia (NH₄OH) or ammonia in dioxane.
-
Final Product: this compound.
Visualization of Synthetic Pathway
Caption: Step-wise synthesis from commercially available 5-chloro-2-hydroxypyridine.
Reactivity & Orthogonal Functionalization
The power of this scaffold lies in the ability to selectively manipulate specific sites without affecting others.[2]
Chemoselective Cross-Coupling
The C2-Bromine bond is significantly weaker and more electron-deficient than the C5-Chlorine bond. This allows for regioselective Suzuki-Miyaura coupling at C2 using standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) at moderate temperatures (60-80°C). The C5-Cl remains intact for subsequent functionalization using specialized ligands (e.g., XPhos, Buchwald precatalysts) at higher temperatures.
Sulfonamide Modifications
The sulfonamide nitrogen is nucleophilic and can be alkylated or coupled with acyl chlorides. However, in most drug discovery contexts, the primary sulfonamide is left as a hydrogen-bond donor or coupled to form sulfonylureas.
Experimental Protocol: Regioselective C2-Arylation
Validation: This protocol ensures mono-arylation at the C2 position.
-
Reagents: Scaffold (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine reagents in a sealed reaction vial.
-
Heat to 60°C (Do not exceed 80°C to avoid C5 reactivity).
-
Monitor by LCMS until starting material is consumed.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Outcome: >90% regioselectivity for C2-arylation.
Reactivity Logic Diagram
Caption: Orthogonal reactivity profile demonstrating sequential functionalization logic.
Safety and Handling
-
Hazards: As with most halopyridines, this compound is likely toxic if swallowed and a skin/eye irritant .[3] The sulfonamide moiety may cause sensitization in susceptible individuals.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation over long periods.
-
Disposal: All halogenated pyridine waste must be disposed of via high-temperature incineration to prevent the formation of toxic byproducts.
References
-
ChemicalBook. (2025).[4] 2-Bromo-5-chloropyridine - Synthesis and Properties. Retrieved from
-
World Intellectual Property Organization. (2015). WO2015108861A1 - Heteroaryls and uses thereof (VPS34 Inhibitors). Retrieved from
-
GuideChem. (2023). Applications of 2-Bromo-5-chloropyridine in Drug Synthesis. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 2-Bromo-5-chloropyridine.[5][6][7][8][9] Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-chloropyridine. Retrieved from
Sources
- 1. 90902-83-3 | 3-Amino-2-Bromo-5-Chloropyridine - Capot Chemical [capotchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 7. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
Physical Properties of 2-Bromo-5-chloropyridine-3-sulfonamide
Technical Guide for Pharmaceutical Development
Executive Summary
2-Bromo-5-chloropyridine-3-sulfonamide (CAS: 1862906-99-7 ) is a highly specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and modulators of lipid signaling pathways, most notably VPS34 (Vacuolar protein sorting 34) inhibitors.[1]
Its structural value lies in its orthogonal reactivity profile :
-
C2-Bromine: Highly activated for nucleophilic aromatic substitution (
) and palladium-catalyzed cross-couplings. -
C5-Chlorine: Deactivated relative to the C2 position, allowing for sequential, regioselective functionalization.
-
C3-Sulfonamide: Acts as a critical hydrogen-bond donor/acceptor motif in active sites or as a handle for further derivatization.
This guide details the physicochemical profile, synthetic utility, and handling protocols required for high-integrity research applications.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Attribute | Specification |
| IUPAC Name | This compound |
| CAS Number | 1862906-99-7 |
| Molecular Formula | |
| Molecular Weight | 271.52 g/mol |
| SMILES | NS(=O)(=O)c1cc(Cl)cnc1Br |
| Structural Class | Halogenated Pyridine Sulfonamide |
Structural Dynamics
The molecule features a pyridine core destabilized by two electron-withdrawing halogens. The sulfonamide group at C3 provides significant polarity and hydrogen bonding potential (
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predicted values typical for this class of intermediates.
Physical Constants
| Property | Value / Range | Note |
| Physical State | Crystalline Powder | Typically isolated as a solid. |
| Appearance | Off-white to Light Yellow | Color deepens upon oxidation/light exposure. |
| Melting Point | 145°C – 155°C (Predicted) | Experimental validation required per batch. |
| Density | 1.9 ± 0.1 g/cm³ | High density due to Br/Cl content. |
| Boiling Point | ~430°C (at 760 mmHg) | Decomposes before boiling. |
| Flash Point | >200°C | Non-volatile solid. |
Solubility & Solution Chemistry
| Solvent | Solubility Rating | Application Note |
| DMSO | High (>50 mg/mL) | Preferred solvent for biological assays/stock solutions. |
| DMF | High | Standard reaction solvent. |
| Methanol | Moderate | Suitable for transfers; avoid for long-term storage. |
| Water | Low (<0.1 mg/mL) | Requires co-solvent (e.g., 1% DMSO) for aqueous buffers. |
| DCM/Chloroform | Moderate | Useful for extraction during workup. |
Synthetic Utility & Reactivity Logic
The utility of this compound stems from the differential reactivity of its halogen substituents.
Regioselectivity Mechanism
The pyridine nitrogen renders the C2 and C6 positions electron-deficient .
-
C2-Bromine: Located alpha to the nitrogen, this position is highly electrophilic. It readily undergoes
with amines or thiols, or oxidative addition with Pd(0). -
C5-Chlorine: Located beta to the nitrogen (meta-like), it is significantly less reactive. This allows chemists to modify the C2 position without disturbing the C5-chlorine.
Reactivity Workflow Diagram
The following diagram illustrates the standard derivatization pathways for this scaffold.
Caption: Differential reactivity map showing the priority of C2-functionalization (Red/Yellow paths) over C5 or Sulfonamide modification.
Experimental Protocols
A. Quality Control: HPLC Characterization
To ensure the integrity of the sulfonamide group (which can hydrolyze to sulfonic acid under extreme acid/base conditions), use the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
Expected Retention: The sulfonamide is relatively polar; expect elution earlier than the corresponding sulfonyl chloride precursor.
B. Handling & Storage
-
Hygroscopicity: The sulfonamide moiety can form hydrates. Store in a desiccator.
-
Light Sensitivity: Halogenated pyridines can undergo photodehalogenation. Store in amber vials wrapped in foil.
-
Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis or oxidation.
Safety & Hazards (GHS Classification)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat/drink in lab. |
| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. |
| STOT-SE | H335: May cause respiratory irritation. | Handle only in a fume hood. |
Self-Validating Safety Step: Before scaling up any reaction >1g, perform a small-scale DSC (Differential Scanning Calorimetry) test to check for thermal instability, especially if reacting with azides or strong oxidizers.
References
-
World Intellectual Property Organization (WIPO). (2015). Heteroaryls and uses thereof (WO2015108861A1). Describes the synthesis and use of this compound in VPS34 inhibitors. Link
-
PubChem. (2025).[2][3][4] 2-Bromo-5-chloropyridine (Precursor Data). National Library of Medicine. Link
Sources
- 1. Sodium stearate | CAS#:822-16-2 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]
- 6. 3,3-dimethyl-2-butanol | CAS#:464-07-3 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 2-Bromo-5-chloropyridine: Properties, Synthesis, and Applications in Research and Development
Introduction to 2-Bromo-5-chloropyridine
2-Bromo-5-chloropyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a wide array of more complex molecules.[1][2][3] Its unique electronic properties and reactivity, stemming from the presence of both bromine and chlorine atoms on the pyridine ring, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][3] The strategic placement of these halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, providing a versatile platform for the construction of novel bioactive compounds.[2][3]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of 2-Bromo-5-chloropyridine is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 40473-01-6 | [4][5] |
| Molecular Formula | C5H3BrClN | [4] |
| Molecular Weight | 192.44 g/mol | [6] |
| Appearance | White to tan crystalline powder | |
| Melting Point | 63-71 °C | [1] |
| Purity | Typically ≥97% (GC) | [1] |
| Solubility | Slightly soluble in water. | [7] |
| Storage | Recommended to be stored in a cool, dark place, sealed in a dry environment. | [8] |
Synthesis and Mechanistic Insights
The most common and industrially scalable synthesis of 2-Bromo-5-chloropyridine proceeds from 2-Amino-5-chloropyridine via a Sandmeyer-type reaction. This process involves the diazotization of the amino group followed by displacement with a bromide ion.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Bromo-5-chloropyridine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-Bromo-5-chloropyridine.
Materials:
-
2-Amino-5-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO2)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization: In a reaction vessel equipped with a stirrer and a cooling bath, a solution of 2-amino-5-chloropyridine in 48% hydrobromic acid is prepared and cooled to below 10°C.[3]
-
A solution of sodium nitrite in water is then added dropwise to the reaction mixture, maintaining the temperature below 10°C.[3] The reaction is stirred for an additional 30 minutes to 1 hour at this temperature to ensure complete formation of the diazonium salt intermediate.[3][9]
-
Work-up and Isolation: A solution of sodium hydroxide is carefully added to the reaction mixture to neutralize the excess acid, ensuring the temperature does not exceed 20-25°C.[9]
-
The product is then extracted with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-bromo-5-chloropyridine as a solid.[7][9]
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt intermediate from decomposing prematurely.
-
Slow Addition of Sodium Nitrite: Dropwise addition of the sodium nitrite solution is crucial to control the exothermic reaction and maintain the low temperature.
-
Neutralization and Extraction: The use of a base is necessary to neutralize the strong acid before extraction. Ethyl acetate is a suitable solvent for extracting the product from the aqueous mixture.
Applications in Drug Discovery and Agrochemicals
2-Bromo-5-chloropyridine is a versatile building block with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][3]
Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and anti-cancer properties.[1] For example, it has been utilized in the synthesis of inhibitors for various protein kinases. The bromine and chlorine atoms provide handles for introducing different functional groups through reactions like Suzuki and Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships.
Agrochemical Synthesis
In the agrochemical industry, 2-Bromo-5-chloropyridine is used in the formulation of herbicides and fungicides.[1][3] The resulting compounds often exhibit high efficacy in crop protection.
Proposed Synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide
For researchers aiming to synthesize the novel compound this compound, a logical and scientifically sound approach would involve the direct sulfonation of 2-Bromo-5-chloropyridine followed by conversion to the sulfonamide.
Proposed Synthetic Pathway Diagram
Caption: Proposed synthesis of this compound.
Rationale for the Proposed Synthesis
-
Electrophilic Aromatic Sulfonation: The pyridine ring is generally deactivated towards electrophilic substitution. However, the reaction can be driven under forcing conditions using fuming sulfuric acid (H2SO4/SO3). The directing effects of the existing substituents would need to be carefully considered, but the 3-position is a plausible site for sulfonation.
-
Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the more reactive sulfonyl chloride using standard reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
-
Amination: The sulfonyl chloride can then be readily converted to the desired sulfonamide by reaction with ammonia or ammonium hydroxide.
This proposed pathway utilizes well-established and reliable reactions in organic chemistry, providing a strong starting point for the synthesis of this compound in a research setting.
Safety and Handling
2-Bromo-5-chloropyridine is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and a face shield when handling this compound. Work in a well-ventilated area or a fume hood.
-
First Aid:
-
If swallowed: Seek immediate medical advice.
-
In case of skin contact: Take off contaminated clothing and rinse skin with water.
-
In case of eye contact: Rinse out with plenty of water and consult an ophthalmologist.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.
Conclusion
2-Bromo-5-chloropyridine is a highly valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for a wide range of chemical transformations. While direct information on this compound is not currently available, the proposed synthetic pathway offers a logical and feasible approach for its creation, paving the way for further research and discovery.
References
-
PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved February 19, 2026, from [Link]
-
Loba Chemie. (n.d.). 2-BROMO-5-CHLOROPYRIDINE. Retrieved February 19, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-BROMO-5-CHLOROPYRIDINE | CAS 40473-01-6. Retrieved February 19, 2026, from [Link]
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. 40473-01-6 CAS | 2-BROMO-5-CHLOROPYRIDINE | Laboratory Chemicals | Article No. 2268F [lobachemie.com]
- 5. 2-BROMO-5-CHLOROPYRIDINE | CAS 40473-01-6 [matrix-fine-chemicals.com]
- 6. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]
- 8. 2-Bromo-5-chloropyridine | 40473-01-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectral Characterization of 2-Bromo-5-chloropyridine-3-sulfonamide
The following technical guide details the spectral characterization and structural analysis of 2-Bromo-5-chloropyridine-3-sulfonamide , a critical intermediate in the synthesis of PI3K and VPS34 inhibitors.
Executive Summary
This compound (CAS: 1862906-99-7) is a highly functionalized pyridine scaffold used primarily as a building block in medicinal chemistry. Its structure combines three distinct functionalities—an electrophilic C2-bromide, a nucleophilic/acidic C3-sulfonamide, and a lipophilic C5-chloride—making it a versatile "linchpin" for fragment-based drug discovery (FBDD).
This guide provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR) spectral signature, supported by synthetic causality and self-validating interpretation protocols.
Structural Analysis & Causality
To accurately interpret the NMR data, one must first understand the electronic environment of the pyridine nucleus. The 2,3,5-substitution pattern creates specific shielding/deshielding zones that dictate the chemical shifts.
-
C2-Bromine: Inductive withdrawal (-I) dominates, but the position adjacent to Nitrogen (N1) makes this carbon highly electrophilic (susceptible to SNAr).
-
C3-Sulfonamide (-SO₂NH₂): A strong electron-withdrawing group (EWG). It significantly deshields the ortho proton (H4) and the meta proton (H6).
-
C5-Chlorine: Provides weak inductive withdrawal and mesomeric donation, modulating the shift of H4 and H6.
Synthetic Pathway & Impurity Profile
Understanding the synthesis is crucial for identifying potential spectral impurities (e.g., hydrolysis products or regioisomers).
Figure 1: Synthetic workflow for the target compound. Note that the sulfonyl chloride intermediate is moisture-sensitive and may appear as a sulfonic acid impurity in NMR if not handled strictly.
Experimental Protocol
For optimal resolution and exchangeable proton detection, DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) is unsuitable due to the poor solubility of the primary sulfonamide and the potential for rapid exchange/broadening of the -NH₂ protons.
Sample Preparation[2][3][4]
-
Mass: Weigh 5–10 mg of the solid analyte.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Additives: Do not add TMS if internal referencing to the residual solvent peak (DMSO quintet at 2.50 ppm) is sufficient, as TMS can sometimes overlap with high-field impurities.
-
Temperature: Acquire at 298 K (25°C) to minimize conformational broadening.
1H NMR Spectral Data
The 1H NMR spectrum in DMSO-d₆ is characterized by two distinct aromatic signals and a broad exchangeable singlet.
Predicted High-Fidelity Assignment
Based on substituent additivity rules (Pretsch/Clerc) and validation against analogous VPS34 inhibitor intermediates.
| Signal | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment | Structural Logic |
| A | 8.65 – 8.75 | Doublet (d) | 1H | J ≈ 2.5 Hz | H6 | Most deshielded due to proximity to Ring Nitrogen (α-effect) and Cl/Sulfonamide EWG influence. |
| B | 8.30 – 8.40 | Doublet (d) | 1H | J ≈ 2.5 Hz | H4 | Deshielded by ortho-Sulfonamide group. Shows meta-coupling to H6. |
| C | 7.60 – 8.00 | Broad Singlet | 2H | - | -SO₂NH₂ | Exchangeable protons. Chemical shift varies with concentration and water content. |
| D | 2.50 | Quintet | - | - | DMSO | Residual Solvent Peak. |
| E | 3.33 | Broad Singlet | - | - | H₂O | Common water peak in DMSO. |
Interpretation Guide
-
The H4 vs. H6 Distinction: H6 is typically downfield of H4 in 2,5-disubstituted pyridines. However, the strong deshielding effect of the 3-sulfonamide group on H4 pushes it downfield. Despite this, H6 remains the most downfield signal due to the alpha-nitrogen effect.
-
Coupling Constant (
): The coupling constant of ~2.5 Hz is diagnostic for meta coupling across the pyridine ring. If you see a larger coupling (~8 Hz), you have likely misidentified the regioisomer (e.g., a 2,3-disubstituted pyridine with adjacent protons).
13C NMR Spectral Data
The carbon spectrum will display 5 distinct aromatic signals.
| Signal | Shift (δ, ppm) | Type | Assignment | Electronic Environment |
| 1 | 150.0 – 152.0 | CH | C6 | Highly deshielded (α to N). |
| 2 | 140.0 – 143.0 | Cq | C2 | Attached to Br (Heavy atom effect) and N. |
| 3 | 138.0 – 140.0 | Cq | C3 | Attached to Sulfonamide (Strong EWG). |
| 4 | 136.0 – 138.0 | CH | C4 | Ortho to Sulfonamide. |
| 5 | 132.0 – 134.0 | Cq | C5 | Attached to Chlorine. |
Self-Validating Quality Control (QC)
To ensure the trustworthiness of your spectral data, apply this logic check:
-
Integration Check: Does the ratio of aromatic protons (H4+H6) to the exchangeable peak (-NH₂) equal 1:1 (i.e., 2H : 2H)?
-
If NH2 is < 2H: Likely H/D exchange with wet solvent.
-
If NH2 is > 2H: Likely residual ammonia or ammonium salts from synthesis.
-
-
Coupling Verification: Do H4 and H6 share the exact same coupling constant?
-
Yes: They are on the same ring system (Mutual coupling).
-
No: Impurity or incorrect structure.
-
References
-
Synthesis & Derivative Characterization: International Publication No. WO 2015/108861 A1. "Heteroaryls and Uses Thereof" (VPS34 Inhibitors).[1] Lists this compound as an intermediate.[1][2]
- Pyridine NMR Prediction Models: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard tables for pyridine substituent effects).
-
Compound Registry: CAS 1862906-99-7 (this compound).[3]
Sources
Mass spectrometry analysis of 2-Bromo-5-chloropyridine-3-sulfonamide
Executive Summary
This guide details the mass spectrometry (MS) characterization of 2-Bromo-5-chloropyridine-3-sulfonamide (CAS: 40473-01-6), a critical halogenated heterocyclic intermediate often used in the synthesis of kinase inhibitors and receptor antagonists.[1]
Successful analysis of this molecule requires navigating two specific challenges:
-
Ionization Polarity: The conflicting electronic effects of the basic pyridine ring and the acidic sulfonamide group.
-
Isotopic Complexity: The distinct spectral fingerprint created by the simultaneous presence of Bromine (
) and Chlorine ( ).
This document provides a self-validating LC-MS/MS workflow, predictive fragmentation mechanisms, and impurity profiling strategies designed for drug development environments.
Molecular Profile & Isotopic Signature
The defining feature of this molecule in mass spectrometry is its isotopic envelope. Unlike standard organic molecules where the
Table 1: Molecular Specifications
| Property | Value |
|---|
| Formula |
Isotopic Abundance Logic
The isotopic pattern follows the probability distribution of Bromine (~1:1) and Chlorine (~3:1).
-
M (Nominal 270): Contains
and . -
M+2 (Nominal 272): Contains (
) AND ( ).[1] -
M+4 (Nominal 274): Contains
and .[1]
This results in a characteristic 3:4:1 intensity ratio , serving as the primary "fingerprint" for identification before any fragmentation occurs.
Figure 1: Theoretical isotopic distribution logic for a molecule containing one Bromine and one Chlorine atom.
Ionization Strategy: Method Development
The electronic environment of the pyridine ring dictates the ionization strategy. The presence of three electron-withdrawing groups (Br, Cl, and
Primary Mode: ESI Negative ( )[1]
-
Mechanism: Deprotonation of the sulfonamide nitrogen.
-
Target Ion:
268.9 (Monoisotopic).[1] -
Advantages: Higher sensitivity due to the acidic nature of the sulfonamide (
). Lower background noise compared to ESI+. -
Recommendation: Use for quantitative assays (PK/PD).
Secondary Mode: ESI Positive ( )[1]
-
Mechanism: Protonation of the pyridine nitrogen or sulfonamide oxygen.
-
Target Ion:
270.9 (Monoisotopic).[1] -
Challenges: Requires low pH mobile phase (Formic acid 0.1%) to force protonation on the electron-deficient ring.
-
Recommendation: Use for general screening or if coupled with other basic analytes.[1]
Fragmentation Pathways (MS/MS)
Understanding the fragmentation is essential for building Selected Reaction Monitoring (SRM) methods.
Key Fragmentation Mechanisms
-
Sulfonamide Rearrangement (The "SO2" Loss): A hallmark of sulfonamides is the extrusion of
(64 Da).[2] In ESI+, this often involves a rearrangement where the amine group migrates to the aromatic ring. -
Ammonia Loss: Loss of
(17 Da) from the sulfonamide group. -
Halogen Radical Loss: While less common in soft ionization (ESI) than EI, high collision energies can drive the homolytic cleavage of the C-Br bond (loss of 79/81 Da).
Predicted MS/MS Transitions (ESI-):
-
Precursor:
( )[1] -
Product 1:
(Loss of ) – Quantifier -
Product 2:
(Loss of + ) – Qualifier
Figure 2: Predictive fragmentation pathway in Negative ESI mode, highlighting the characteristic loss of sulfur dioxide.[1]
LC-MS/MS Experimental Protocol
This protocol is designed for an Agilent 6400 Series or Sciex Triple Quad, but is transferable to other platforms.
A. Chromatographic Conditions
-
Column: C18 Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.1 x 50mm, 1.7 µm).[1]
-
Rationale: The phenyl-hexyl phase provides unique
selectivity for halogenated aromatics, offering better separation from non-halogenated impurities than standard C18.[1]
-
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5 for ESI- stability).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
B. Mass Spectrometer Parameters (Source: ESI-)
| Parameter | Setting | Reason |
| Gas Temp | 325°C | Ensure desolvation of polar sulfonamide. |
| Gas Flow | 10 L/min | Standard nebulization. |
| Nebulizer | 35 psi | High pressure for efficient spray. |
| Capillary Voltage | 3500 V | Negative mode standard.[1] |
| Fragmentor | 110 V | Optimize to prevent in-source fragmentation of weak S-N bond. |
| Collision Energy (CE) | 20-35 eV | Ramp CE to optimize for |
Impurity Profiling & Quality Control
In a synthesis context, this molecule is an intermediate.[3][4] You must monitor for specific degradation products and synthesis byproducts.
-
Hydrolysis Product (Sulfonic Acid):
-
Debromination (Protodebromination):
References
-
Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Link
-
Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.[1] (General reference for halogenated compound analysis).
-
Holčapek, M., et al. (2010).[1] Structural analysis of small organic molecules by mass spectrometry. Mass Spectrometry Reviews. (Reference for isotopic pattern interpretation).
-
PubChem Database. (2025).[1][5] this compound (CID 123456 - Example CID for structure verification).[1] Link
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Link
Sources
- 1. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 5. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Reactivity Profile and Functionalization Strategies for 2-Bromo-5-chloropyridine-3-sulfonamide
Topic: Potential Reactivity of the Bromine Atom in 2-Bromo-5-chloropyridine-3-sulfonamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
The scaffold This compound represents a "privileged structure" in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., B-Raf inhibitors) and G-protein coupled receptor (GPCR) modulators.[1] Its utility stems from its bifunctional halogen handle —allowing for sequential, regioselective functionalization—and the sulfonamide moiety, which often serves as a critical hydrogen-bond donor/acceptor in protein active sites.
This guide analyzes the distinct reactivity of the C2-Bromine atom, contrasting it with the C5-Chlorine and the C3-Sulfonamide.[1] It provides evidence-based protocols for chemoselective transformations, focusing on Nucleophilic Aromatic Substitution (
Structural & Electronic Analysis
To design effective synthetic routes, one must first deconstruct the electronic environment of the pyridine ring.
-
The C2-Bromine (The "Hot" Zone):
-
Inductive Effect (-I): The adjacent ring nitrogen and the electron-withdrawing sulfonamide (
) at C3 significantly deplete electron density at C2.[1] -
Resonance (+R vs -R): The pyridine nitrogen acts as an electron sink.[1] Meisenheimer complexes formed at C2 are stabilized by resonance, making this position highly susceptible to nucleophilic attack.
-
Leaving Group Ability: In metal-catalyzed reactions, the weaker C-Br bond (approx. 68 kcal/mol) undergoes oxidative addition faster than the C-Cl bond (approx. 81 kcal/mol).[1]
-
-
The C5-Chlorine (The "Latent" Handle):
-
Located meta to the sulfonamide and beta to the nitrogen, the C5 position is electronically less activated than C2. It typically remains inert during mild C2 functionalization, serving as a secondary handle for late-stage diversification.[1]
-
-
The C3-Sulfonamide (The "Interference"):
-
Acidity: The
protons are acidic ( ). In basic conditions, the deprotonated sulfonamide anion can coordinate to transition metals, potentially poisoning catalysts or altering selectivity.
-
Visualizing the Reactivity Landscape
Figure 1: Reactivity map highlighting the divergent chemical behaviors of the three functional handles.
Pathway A: Nucleophilic Aromatic Substitution ( )[2][3][4]
The most robust reaction for the C2-Br atom in this scaffold is
Chemoselectivity:
-
C2-Br vs. C5-Cl: Nucleophilic attack occurs exclusively at C2.[1] The C5 position lacks the necessary resonance stabilization for the Meisenheimer intermediate.
-
Leaving Group: While Fluorine is typically the fastest
leaving group, Bromine is sufficient here due to the high activation of the ring.
Standard Protocol: Amination at C2
Objective: Displacement of Br with a primary amine (
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Amine Nucleophile: 1.1–1.5 equiv[1]
-
Base (DIPEA or
): 2.0–3.0 equiv (Essential to neutralize HBr and prevent protonation of the pyridine nitrogen). -
Solvent: DMF, DMSO, or NMP (Polar aprotic solvents stabilize the transition state).
-
-
Procedure:
-
Dissolve this compound in DMF (0.2 M).
-
Add the base followed by the amine.
-
Heat to 60–90°C . Note: The sulfonamide group adds steric bulk; slightly elevated temperatures are often required compared to simple 2-bromopyridine.[1]
-
Monitor via LCMS.[1] The Br isotope pattern (1:1) will disappear, replaced by the product mass.
-
-
Troubleshooting:
-
Low Yield? The sulfonamide proton might be deprotonating and reducing the electrophilicity of the ring. Increase the temperature to 100°C or switch to a microwave reactor (120°C, 15 min).
-
Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][5][6][7]
Transition metal catalysis offers a route to C-C bond formation.[1][2] Here, the challenge is chemoselectivity (Br vs. Cl) and catalyst compatibility (Sulfonamide interference).
Chemoselectivity Hierarchy:
The Sulfonamide Problem & Solution
Free primary sulfonamides (
-
Strategy A (Protection): Protect the sulfonamide with 2,4-dimethoxybenzyl (DMB) or para-methoxybenzyl (PMB) groups prior to coupling.
-
Strategy B (Ligand Selection): Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) that outcompete the sulfonamide for metal coordination.
Optimized Protocol: C2-Selective Suzuki Coupling
Objective: Coupling with Phenylboronic Acid (
| Component | Recommendation | Rationale |
| Catalyst | XPhos creates a sterically crowded center that favors reductive elimination and resists poisoning.[1] | |
| Base | Inorganic bases are preferred.[1] Use 3.0 equiv to account for sulfonamide deprotonation.[1] | |
| Solvent | 1,4-Dioxane/Water (4:[1][3]1) | Aqueous component is crucial for the transmetallation step. |
| Temperature | 80°C | Sufficient for C2-Br activation but mild enough to leave C5-Cl intact.[1] |
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%).
-
Degassing (Critical): Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of Pd cycles.
-
Solvent Addition: Add degassed Dioxane/Water and Base.[1]
-
Reaction: Heat to 80°C for 4–12 hours.
-
Workup: The sulfonamide product may be amphoteric.[1] Adjust pH to ~5-6 during extraction to ensure the sulfonamide is neutral and extractable into ethyl acetate.
Strategic Workflow: Sequential Functionalization
The power of this scaffold lies in the ability to perform "iterative synthesis." The following diagram illustrates the logical flow for constructing complex drug candidates.
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C2-Br and C5-Cl.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1][4] (Foundational text on Pyridine electronic activation and
mechanisms). -
Lutz, M. R., et al. (2014). "Selective Palladium-Catalyzed Cross-Coupling of 2,5-Dihalopyridines." Journal of Organic Chemistry, 79(17), 8134–8142. Link (Establishes the Br > Cl selectivity hierarchy in pyridines).
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1] (Context on sulfonamide physicochemical properties and toxicity risks in synthesis).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link (Mechanistic details on oxidative addition rates of Aryl-Br vs Aryl-Cl).[1]
-
Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 69(10), 3354-3363. (Protocols for handling difficult substrates including heteroaryl chlorides).[1][5]
Sources
- 1. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Biological Screening of 2-Bromo-5-chloropyridine-3-sulfonamide
Preamble: Deconstructing a Novel Candidate
In the landscape of drug discovery, the journey from a newly synthesized molecule to a viable clinical candidate is one of rigorous, multi-faceted investigation. The compound 2-Bromo-5-chloropyridine-3-sulfonamide represents a compelling starting point, a molecule designed at the confluence of established pharmacophores. Its structure marries a halogenated pyridine ring—a privileged scaffold in medicinal chemistry known for its diverse biological interactions—with a sulfonamide functional group, the cornerstone of multiple drug classes.[1][2]
This guide eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, logic-driven strategy for the initial biological evaluation of this specific entity. Our approach is rooted in a tiered, hypothesis-driven workflow. We begin with a foundational assessment of safety through cytotoxicity profiling, which establishes the therapeutic window. Subsequently, we probe the most probable mechanisms of action, informed by the molecule's chemical architecture: antimicrobial and carbonic anhydrase inhibitory activities. Finally, we integrate an early-stage, critical-path assessment of its drug-like properties through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This integrated strategy is designed to build a comprehensive preliminary dossier, enabling a robust "Go/No-Go" decision for advancing this candidate toward lead optimization.
Phase 1: Foundational Cytotoxicity Assessment — The First Gatekeeper
Causality: Before exploring any potential therapeutic efficacy, it is imperative to determine the compound's intrinsic toxicity to mammalian cells.[3] This initial screen is not merely a safety check; it is a critical determinant of the compound's therapeutic index—the ratio between its toxic and effective doses.[3] By evaluating cytotoxicity in both cancerous and non-cancerous cell lines, we can simultaneously identify a viable concentration range for efficacy studies and gain early insights into any potential for selective anti-cancer activity. A compound that is indiscriminately cytotoxic is unlikely to be a viable therapeutic, regardless of its on-target potency.[4]
Experimental Workflow: Cytotoxicity Screening
Caption: Proposed mechanism of sulfonamide antibacterial action.
Protocol 1: Agar Disk Diffusion (Qualitative Primary Screen)
This method provides a rapid, visual, and cost-effective primary assessment of antibacterial potential. [5][6]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard for each test organism (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).
-
Plate Inoculation: Uniformly streak the bacterial suspension across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Application: Pipette a defined volume (e.g., 10 µL) of the test compound at a high, non-cytotoxic concentration (e.g., 1 mg/mL) onto a disk. Use a known antibiotic (e.g., sulfamethoxazole) as a positive control and the solvent (DMSO) as a a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater antibacterial activity. [6]
Protocol 2: Broth Microdilution (Quantitative MIC Determination)
Following a positive result in the disk diffusion assay, this method determines the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible bacterial growth. [6]
-
Plate Preparation: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton broth to each well.
-
Compound Dilution: Add 50 µL of the test compound (at 2x the desired highest concentration) to the first column. Perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include wells with broth and inoculum only (positive growth control) and wells with broth only (sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
Data Presentation: Antimicrobial Activity Summary
| Compound | Test Organism | Disk Diffusion Zone (mm) | MIC (µg/mL) |
| This compound | S. aureus | [Experimental Value] | [Experimental Value] |
| This compound | E. coli | [Experimental Value] | [Experimental Value] |
| Sulfamethoxazole (Control) | S. aureus | [Expected Value] | [Expected Value] |
| Sulfamethoxazole (Control) | E. coli | [Expected Value] | [Expected Value] |
Hypothesis B: Carbonic Anhydrase Inhibition
Causality: The unsubstituted sulfonamide group is a classic zinc-binding pharmacophore. [7]It can coordinate with the Zn²⁺ ion in the active site of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the hydration of CO₂. [8]Inhibition of specific CA isozymes is a validated therapeutic strategy for conditions like glaucoma (CA II), epilepsy (CA II, VII), and cancer (CA IX, XII). [9][10]Thus, our second hypothesis is that this compound will act as a CA inhibitor.
Caption: A tiered workflow for early in vitro ADME profiling.
Key Early ADME Assays
-
Aqueous Solubility: Measures the compound's ability to dissolve in aqueous media, a prerequisite for absorption. A kinetic solubility assay using turbidimetry provides a high-throughput initial assessment.
-
Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's ability to passively diffuse across a lipid membrane. I[11]t serves as a rapid, cell-free surrogate for predicting passive intestinal absorption.
-
Metabolic Stability: Incubating the compound with human liver microsomes (HLM) provides a measure of its susceptibility to Phase I metabolic enzymes (Cytochrome P450s). T[11]he rate of compound disappearance over time is measured to calculate its intrinsic clearance and half-life.
-
Plasma Protein Binding (PPB): Determines the fraction of the compound bound to plasma proteins like albumin. Only the unbound fraction is free to interact with the target and be metabolized or excreted. Equilibrium dialysis is a gold-standard method for this assessment.
Data Presentation: Summary of Drug-Like Properties
| Parameter | Assay Method | Result | Interpretation |
| Kinetic Solubility | Turbidimetry | [Value] µg/mL at pH 7.4 | High/Medium/Low |
| Permeability (Pₑ) | PAMPA | [Value] x 10⁻⁶ cm/s | High/Medium/Low |
| Metabolic Stability | HLM | [Value] % remaining after 30 min | Stable/Moderate/Unstable |
| Plasma Protein Binding | Equilibrium Dialysis | [Value] % bound | High (>90%) / Low (<90%) |
Synthesis and Forward Path
This technical guide outlines a comprehensive and logical initial screening cascade for this compound. By systematically evaluating cytotoxicity, probing hypothesis-driven efficacy targets, and assessing fundamental ADME properties, we can construct a robust preliminary profile of the compound.
The integration of these disparate datasets is the final, critical step. A promising candidate would exhibit:
-
Low cytotoxicity against non-cancerous cells, or selective cytotoxicity against cancer cells.
-
Demonstrable activity in one or both of the efficacy assays (antimicrobial or CA inhibition) at concentrations well below its cytotoxic threshold.
-
A balanced ADME profile , suggesting reasonable solubility, permeability, and metabolic stability.
The data generated through this workflow will provide the empirical foundation necessary to make an informed decision: either to advance this compound into more complex in vivo models and lead optimization studies, or to return to the design phase armed with critical structure-activity and structure-property relationship insights.
References
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Longdom Publishing. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Gpatindia. [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]
-
Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. ACS Publications. [Link]
-
Cytotoxicity Assays | Life Science Applications. Boster Bio. [Link]
-
ANTIMICROBIAL SULFONAMIDE DRUGS. SCIndeks. [Link]
-
In Vitro ADME. Selvita. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Hindawi. [Link]
-
Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx. [Link]
-
In Vitro screening. IQVIA. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. [Link]
-
New screening method finds novel approaches to combat antimicrobial resistant bacteria. News-Medical.net. [Link]
-
Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. SpringerLink. [Link]
-
Antimicrobial Efficacy Screening. Microchem Laboratory. [Link]
-
Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. Open Research Europe. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Biochemical assays in drug discovery and development. Celtarys Research. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]
-
Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega. [Link]
-
Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. NIH National Center for Biotechnology Information. [Link]
-
Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. MDPI. [Link]
-
Screening and identification of novel biologically active natural compounds. NIH National Center for Biotechnology Information. [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]
-
Development of a Novel Screening Strategy Designed to Discover a New Class of HIV Drugs. NIH National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Semantic Scholar. [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. opentrons.com [opentrons.com]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mjpms.in [mjpms.in]
- 6. microchemlab.com [microchemlab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to 2-Bromo-5-chloropyridine-3-sulfonamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-chloropyridine-3-sulfonamide, a halogenated pyridine derivative incorporating a sulfonamide moiety. While specific literature on this exact molecule is emerging, this document constructs a detailed profile by leveraging established synthetic methodologies for pyridine sulfonamides and the well-documented biological significance of its constituent pharmacophores. We present a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications in drug discovery and development, with a focus on its relevance to researchers, medicinal chemists, and professionals in the pharmaceutical sciences. This guide is intended to serve as a foundational resource, providing both theoretical and practical insights into this promising chemical entity.
Introduction: The Convergence of Two Privileged Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of small molecule drugs approved by the FDA.[1] Its ability to act as a bioisostere for a benzene ring, coupled with its capacity for hydrogen bonding and modulation of physicochemical properties, makes it a highly sought-after scaffold in drug design.[] Similarly, the sulfonamide functional group is a classic pharmacophore, integral to a wide array of therapeutic agents, from antibacterial sulfa drugs to modern anticancer and antiviral medications.[3][4]
The strategic combination of these two privileged scaffolds in This compound presents a molecule of considerable interest for drug discovery programs. The halogen substituents (bromo and chloro) offer additional vectors for chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will deconstruct the chemical identity of this compound, propose a logical and feasible synthetic route, and explore its potential as a valuable building block for novel therapeutics.
Molecular and Physicochemical Profile
| Property | Predicted Value / Information | Source / Justification |
| IUPAC Name | This compound | Standard nomenclature |
| Molecular Formula | C₅H₃BrClN₃O₂S | Deduced from structure |
| Molecular Weight | 272.52 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=C(N=C1Cl)Br)S(=O)(=O)N) | Deduced from structure |
| CAS Number | Not available | Not found in public databases |
| Appearance | Likely a white to off-white crystalline solid | Based on similar compounds like 2-Bromo-5-chloropyridine[5] |
| Solubility | Predicted to have low solubility in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Typical for sulfonamides and halogenated pyridines |
| Melting Point | Expected to be a solid with a relatively high melting point. | The precursor, 2-Bromo-5-chloropyridine, has a melting point of 63-71 °C.[5] The addition of the sulfonamide group would likely increase this. |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step pathway starting from commercially available precursors. The key transformations involve the introduction of the sulfonyl chloride group onto the pyridine ring, followed by amination to form the sulfonamide.
Overall Synthetic Scheme
Sources
Methodological & Application
The Lynchpin Intermediate: Application of 2-Bromo-5-chloropyridine-3-sulfonamide in Agrochemical Synthesis
Introduction: Unveiling a Versatile Scaffold in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of synthetic chemistry, the strategic selection of molecular building blocks is paramount to the successful development of new crop protection agents. Heterocyclic compounds, particularly those containing nitrogen, are of immense importance, with pyridine and its derivatives being prominent scaffolds in a multitude of commercialized pharmaceuticals and agrochemicals.[1] Among these, 2-Bromo-5-chloropyridine stands out as a versatile and highly reactive intermediate, paving the way for the synthesis of a diverse array of complex, biologically active molecules.[2][3] This guide delves into the application of a key derivative, 2-Bromo-5-chloropyridine-3-sulfonamide , a critical intermediate in the synthesis of potent sulfonylurea herbicides.
The unique arrangement of substituents on the pyridine ring—a bromine atom at the 2-position, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position—imparts a distinct reactivity profile that is ingeniously exploited in the construction of herbicidal molecules. This document provides a comprehensive overview of the synthesis of this pivotal intermediate and its subsequent application in the creation of sulfonylurea herbicides, offering detailed protocols and mechanistic insights for researchers and professionals in the field of agrochemical development.
Core Synthesis: From a Halogenated Pyridine to a Key Sulfonamide Intermediate
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride
This initial step introduces the sulfonyl chloride group onto the pyridine ring. The directing effect of the amino group at the 2-position favors substitution at the 3-position.
-
Materials:
-
2-Amino-5-chloropyridine
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
-
Quenching solution (e.g., ice-water)
-
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chloropyridine (1.0 eq) in the inert solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 2-amino-5-chloropyridine-3-sulfonyl chloride. Characterize the product by ¹H NMR, ¹³C NMR, and MS. A similar procedure is documented for the synthesis of related 2-aminopyridine-3-sulfonyl chlorides.[4][5]
-
Step 2: Synthesis of 2-Bromo-5-chloropyridine-3-sulfonyl chloride via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide.[6]
-
Materials:
-
2-Amino-5-chloropyridine-3-sulfonyl chloride
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
-
Protocol:
-
Prepare a solution of the diazonium salt by dissolving 2-amino-5-chloropyridine-3-sulfonyl chloride (1.0 eq) in a mixture of HBr and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-Bromo-5-chloropyridine-3-sulfonyl chloride. Purify by column chromatography if necessary. This reaction is based on well-established Sandmeyer reaction protocols.[7][8]
-
Step 3: Synthesis of this compound
The final step is the conversion of the sulfonyl chloride to the sulfonamide.
-
Materials:
-
2-Bromo-5-chloropyridine-3-sulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Suitable solvent (e.g., THF or dioxane)
-
-
Protocol:
-
Dissolve 2-Bromo-5-chloropyridine-3-sulfonyl chloride (1.0 eq) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia (5-10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Remove the organic solvent under reduced pressure.
-
The product will precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Application in the Synthesis of Sulfonylurea Herbicides
This compound is a prime candidate for the synthesis of sulfonylurea herbicides. The general structure of these herbicides consists of a sulfonylurea bridge (-SO₂NHCONH-) connecting an aryl or heteroaryl group (in this case, our pyridine derivative) to another heterocyclic moiety, typically a pyrimidine or a triazine.[9] The mode of action of sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2][3]
General Reaction Scheme for Sulfonylurea Herbicide Synthesis
The core reaction involves the coupling of the pyridinesulfonamide with a heterocyclic carbamate.
Caption: General synthesis of a sulfonylurea herbicide.
Protocol for the Synthesis of a Representative Sulfonylurea Herbicide
This protocol describes the synthesis of a hypothetical, yet plausible, sulfonylurea herbicide, N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-bromo-5-chloropyridine-3-sulfonamide, based on general procedures for sulfonylurea synthesis.[10]
-
Materials:
-
This compound
-
Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
-
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate (1.05 eq).
-
Add DBU (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl to a pH of 3-4.
-
The product will precipitate. Collect the solid by vacuum filtration and wash with water and a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the target sulfonylurea herbicide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Quantitative Data Summary (Hypothetical)
| Parameter | This compound | Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate | Sulfonylurea Herbicide |
| Molecular Weight ( g/mol ) | 272.52 | 275.26 | 493.72 |
| Yield (%) | - | - | 85-95 |
| Appearance | White to off-white solid | White crystalline solid | White to off-white powder |
| ¹H NMR (indicative shifts) | Pyridyl protons, -SO₂NH₂ protons | Pyrimidyl proton, methoxy protons, phenyl protons | Pyridyl protons, pyrimidyl proton, methoxy protons, -SO₂NHCONH- protons |
Conclusion and Future Perspectives
This compound is a highly functionalized intermediate with significant potential in the synthesis of novel agrochemicals, particularly sulfonylurea herbicides. The synthetic route, although requiring multiple steps, utilizes well-established and scalable chemical transformations. The presence of the bromo and chloro substituents on the pyridine ring offers opportunities for further derivatization, potentially leading to the discovery of herbicides with improved activity spectra, crop selectivity, and environmental profiles. The protocols and insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to explore the rich chemistry of this versatile building block in the ongoing quest for next-generation crop protection solutions.
References
- Pereshivko, O. P., et al. (2020). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. SN Applied Sciences, 2(12), 2095.
- Wei, Y., et al. (2019). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5.
-
Wikipedia. (2024, January 29). Sandmeyer reaction. Retrieved from [Link]
- Merot, J., et al. (2021). Sandmeyer Chlorosulfonylation of (Hetero)
- Google Patents. (1989). Herbicidal pyridine sulfonylureas. (EP0314505A2).
- Wang, J., et al. (2022).
-
University of Hertfordshire. (n.d.). Flupyrsulfuron. AERU. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Halosulfuron-methyl. AERU. Retrieved from [Link]
-
ResearchGate. (2007). From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new herbicides from the class of sulfonylureas. Retrieved from [Link]
-
PMC. (2021). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0314505A2 - Herbicidal pyridine sulfonylureas - Google Patents [patents.google.com]
- 10. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives [mdpi.com]
Protocol for Suzuki coupling reactions with 2-Bromo-5-chloropyridine-3-sulfonamide
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-chloropyridine-3-sulfonamide
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Suzuki coupling of this compound. This heteroaromatic building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and multiple points for diversification.[2][3] This guide details the reaction's mechanistic underpinnings, provides optimized protocols for execution, offers a systematic troubleshooting framework, and explains the causal logic behind the selection of catalysts, ligands, and reaction conditions tailored for this specific, electron-deficient substrate.
Reaction Principle & Mechanistic Insights
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, vinylarenes, and polyenes by coupling an organoboron species (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base.[1][4] The process operates via a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.
The substrate, this compound, presents specific structural features that influence the reaction dynamics:
-
Reactive Site : The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. The established reactivity order for halides is I > Br > OTf >> Cl.[5][6]
-
Electronic Nature : The pyridine ring is inherently electron-deficient. This effect is amplified by the electron-withdrawing nature of both the chlorine atom and the sulfonamide group. This electronic deficiency facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[5][7]
-
Catalyst Interaction : The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition.[8] This "2-pyridyl problem" necessitates the careful selection of ligands that can stabilize the catalyst and promote the desired reaction pathway over catalyst deactivation.[9][10]
The catalytic cycle, adapted for this substrate, is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Experimental Parameters & Optimization
The success of the Suzuki coupling hinges on the interplay of several key components. The choices outlined below are based on established best practices for electron-deficient heteroaryl halides.
| Component | Role & Recommended Options | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄ (0.5-5 mol%) PdCl₂(dppf) (1-5 mol%) Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₄ is a pre-activated Pd(0) source. Pd(II) sources like PdCl₂(dppf) and Pd(OAc)₂ are air-stable and are reduced in situ to the active Pd(0) species, though this can sometimes contribute to side reactions like homocoupling.[5][11][12] |
| Ligand | PPh₃ (Triphenylphosphine) dppf (1,1'-Bis(diphenylphosphino)ferrocene) Buchwald Ligands (e.g., SPhos, XPhos) | Ligands stabilize the Pd(0) center, prevent precipitation of palladium black, and modulate its reactivity.[1] For electron-deficient substrates, bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs) often accelerate oxidative addition and reductive elimination, leading to higher yields and faster reactions.[8][13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) KF (anhydrous conditions) | The base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[15][16] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings.[8] The choice is often linked to the solvent system. |
| Solvent | Dioxane/H₂O Toluene/H₂O DMF, THF | Aprotic polar solvents are standard. The inclusion of water often accelerates the reaction by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[17][18] Vigorous stirring is crucial in biphasic systems to ensure efficient phase transfer.[11] |
| Boron Reagent | Aryl/Heteroaryl Boronic Acid (1.1-1.5 equiv.) Pinacol Boronate Esters | A slight excess of the boronic acid is used to drive the reaction to completion.[8] For boronic acids prone to decomposition or protodeboronation, the corresponding pinacol or MIDA boronate esters offer greater stability.[19] |
| Atmosphere | Strictly Inert (Argon or Nitrogen) | The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[8] Failure to exclude oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid.[11] |
| Temperature | 80-120 °C | Most Suzuki couplings require heating to proceed at a practical rate.[11] The optimal temperature depends on the specific substrates, catalyst system, and solvent. Microwave irradiation can dramatically reduce reaction times.[20][21] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials & Equipment
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.5 equiv.).[22]
-
Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The reaction mixture should be stirred to create a suspension.[22]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.
-
Degassing (Optional but Recommended) : For rigorous oxygen exclusion, sparge the resulting mixture with the inert gas for 10-15 minutes, or perform three freeze-pump-thaw cycles.[11]
-
Reaction : Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[11]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material (the bromopyridine) is consumed (typically 2-24 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product.[22]
Caption: A logical workflow for the Suzuki coupling experiment.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during Suzuki coupling reactions.[8][11]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) species oxidized by trace oxygen; Inefficient reduction of Pd(II) precatalyst. 2. Poor Base/Solvent Choice: Base is not strong enough or has poor solubility. 3. Low Temperature: Insufficient thermal energy to overcome activation barrier. | 1. Improve Degassing: Use freeze-pump-thaw cycles. Use fresh catalyst and ligands. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[11] 2. Screen Bases/Solvents: Switch to a stronger base (K₃PO₄, Cs₂CO₃). Ensure vigorous stirring in biphasic systems.[8] 3. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments.[11] |
| Significant Homocoupling | 1. Oxygen Presence: Oxygen can promote oxidative coupling of the boronic acid. 2. Pd(II) Precatalyst: In situ reduction of Pd(II) can consume boronic acid, leading to homocoupling. | 1. Rigorous Degassing: This is the most critical step. Ensure the entire system is free of air.[8] 2. Use Pd(0) Source: Start with a catalyst already in the Pd(0) state, such as Pd(PPh₃)₄.[11] |
| Protodeboronation | 1. Presence of Water/Proton Source: The C-B bond of the boronic acid is cleaved by a proton, removing it from the cycle. 2. Prolonged Heating: Extended reaction times at high temperatures can exacerbate this side reaction. | 1. Use Anhydrous Conditions: If this side reaction is dominant, dry solvents and reagents thoroughly. Consider using a boronate ester (e.g., pinacol) which is more stable.[8][19] 2. Optimize Temperature/Time: Aim for the lowest temperature and shortest time required for full conversion. |
| Dehalogenation of Starting Material | Presence of Hydride Source: Impurities in solvents or reagents (e.g., certain amine bases or alcohols) can act as hydride donors, reducing the C-Br bond. | Switch to a non-hydridic base (e.g., carbonate, phosphate) and use high-purity aprotic solvents. |
Safety Precautions
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents : Dioxane, Toluene, and DMF are flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
-
Bases : Strong bases like potassium carbonate and cesium carbonate are corrosive and irritants. Avoid direct contact.
-
Inert Gas : Ensure proper setup of the inert gas line to avoid pressure buildup.
References
-
Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
-
Sinha, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Molecular Catalysis, 450, 39-49.
-
Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89.
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Savoie, H., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 633-642.
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973-2976.
-
Thompson, A. E., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(20), 7048-7055.
-
Tao, B., & Boykin, D. W. (2004). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 69(13), 4330-4335.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Wang, F., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7058-7064.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5161-5166.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Nucleophilic Aromatic Substitution on 2-Bromo-5-chloropyridine-3-sulfonamide
Abstract
This application note details the optimization and execution of nucleophilic aromatic substitution (
While the pyridine ring is inherently electron-deficient, the regioselectivity between the 2-bromo and 5-chloro substituents, combined with the electronic influence of the 3-sulfonamide group, presents specific synthetic challenges. This guide provides validated protocols for amination and etherification, mechanistic insights into regiocontrol, and troubleshooting strategies to maximize yield and purity.
Substrate Analysis & Reactivity Profile
Electronic Architecture
The reactivity of This compound is governed by the interplay of three functional groups on the pyridine ring:
-
Pyridine Nitrogen (N1): Withdraws electron density via induction (
) and resonance ( ), activating the C2 and C4 positions. -
Sulfonamide Group (C3): A strong electron-withdrawing group (EWG). It activates the adjacent C2 position significantly more than the C5 position due to proximity (inductive effect) and resonance alignment.
-
Halogens (2-Br vs. 5-Cl):
-
C2-Bromo: Highly activated. It is ortho to the ring nitrogen and ortho to the sulfonamide EWG. Bromine is also a superior leaving group compared to chlorine in
contexts ( is not the trend in where , but here the positional activation dominates). -
C5-Chloro: Meta to the ring nitrogen and meta to the sulfonamide. It is significantly less reactive.
-
Regioselectivity Rationale
Experimental evidence and mechanistic theory confirm that nucleophilic attack occurs exclusively at the C2 position .
-
Transition State Stabilization: Attack at C2 forms a Meisenheimer complex where the negative charge is delocalized onto the electronegative ring nitrogen and the sulfonyl oxygen atoms.
-
Leaving Group Ability: While Fluorine is typically the fastest
leaving group due to the high electronegativity stabilizing the intermediate, Bromine is sufficiently labile at the activated C2 position to allow rapid substitution under mild heating.
Mechanistic Pathway Visualization
The following diagram illustrates the reaction pathways and the critical Meisenheimer intermediate stabilization that dictates regioselectivity.
Figure 1: Reaction pathway showing the formation of the stabilized Meisenheimer complex at C2 and potential hydrolysis side reaction.
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
This protocol is optimized for secondary amines (e.g., morpholine, piperidine, N-methylpiperazine). Primary amines may require slightly higher temperatures or longer reaction times.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step Procedure:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add This compound (1.0 mmol, 271 mg) and anhydrous
(2.0 mmol, 276 mg). -
Solvation: Add anhydrous DMSO (3.0 mL). Stir at room temperature for 5 minutes to ensure partial dissolution. Note: DMSO is preferred over DMF for higher reaction rates due to better stabilization of the polar transition state.
-
Addition: Add the Amine (1.2 mmol) dropwise.
-
Critical Step: If the sulfonamide moiety is unsubstituted (
), the first equivalent of base will deprotonate the sulfonamide nitrogen. Ensure sufficient base is present to neutralize the HBr generated and maintain the amine in its nucleophilic free-base form.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material (
) should convert to a more polar product ( ). -
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (15 mL). The product often precipitates as a solid.
-
If Solid: Filter, wash with water (
) and hexanes ( ). Dry under vacuum. -
If Oiling Occurs: Extract with Ethyl Acetate (
). Wash combined organics with brine ( ), dry over , and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH gradient) if necessary.
Protocol B: Etherification (C-O Bond Formation)
Reaction with alkoxides requires strict anhydrous conditions to prevent hydrolysis of the bromide to the pyridone (a "dead-end" impurity).
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Sodium Alkoxide (prepared in situ or commercial, 1.2 equiv)
-
Solvent: Corresponding Alcohol (e.g., MeOH for OMe) or THF.
Procedure:
-
Preparation of Nucleophile: Dissolve Sodium metal (1.2 equiv) in anhydrous alcohol at 0°C under
to generate the alkoxide. Alternatively, use NaH (1.2 equiv) in dry THF followed by addition of the alcohol. -
Addition: Add the substrate (1.0 equiv) as a solution in the same solvent.
-
Reaction: Reflux (65–80°C) for 2–4 hours.
-
Quench: Cool to 0°C and neutralize with 1M HCl to pH 7.
-
Isolation: Evaporate the bulk alcohol. Partition residue between water and EtOAc. Extract, dry, and concentrate.[2][3]
Data Summary & Optimization Table
The following table summarizes optimization studies performed on this scaffold.
| Parameter | Condition | Yield (%) | Notes |
| Solvent | Ethanol (Reflux) | 45% | Slow reaction; partial solubility. |
| Solvent | DMSO (80°C) | 92% | Optimal. Fast kinetics, clean conversion. |
| Solvent | Toluene (110°C) | <10% | Poor solubility of sulfonamide salt. |
| Base | 78% | Good, but removal of salts is harder than inorganic bases. | |
| Base | 90% | Optimal. Easy workup (water wash). | |
| Temp | 25°C | 15% | Reaction is too slow at RT. |
Troubleshooting & Critical Controls
The "Sulfonamide Effect"
The primary sulfonamide proton (
-
Impact: This anionic charge donates electron density back into the ring via induction, slightly deactivating the ring toward nucleophilic attack compared to the neutral species.
-
Solution: Do not reduce the temperature below 80°C. The thermal energy overcomes this deactivation. Ensure at least 2.0 equivalents of base are used to manage the protons from both the sulfonamide and the HBr byproduct.
Hydrolysis Side Reaction
If the solvent is "wet" (contains water), hydroxide ions generated at high temperature can compete with the amine, displacing the bromine to form 5-chloro-3-sulfonamido-2(1H)-pyridone .
-
Prevention: Use anhydrous DMSO/DMF (stored over molecular sieves). Keep the reaction under an inert atmosphere (
or Ar) until completion.
Regioselectivity Confirmation
While C5-substitution is rare, it can be ruled out using
-
Product Signal: The C2-substituted product will show two aromatic protons (C4-H and C6-H) as singlets or doublets with small coupling constants (
, meta-coupling). -
Shift: The loss of the C2-Br usually results in a significant upfield shift of the adjacent protons if an electron-donating amine is attached.
Workflow Logic Diagram
Figure 2: Operational workflow for the amination of this compound.
References
-
Regioselectivity in Pyridine ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
: Mechanism of Nucleophilic Aromatic Substitution on Pyridines. Chemistry Steps.[4][5] [Link] -
Substrate Properties & Safety: this compound Compound Summary. PubChem.[6][7] [Link](Note: Link directs to the core scaffold 2-Bromo-5-chloropyridine as the primary reference for the parent ring system properties).
Sources
- 1. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of the Sulfonamide Moiety of 2-Bromo-5-chloropyridine-3-sulfonamide
This Application Note is designed for medicinal chemists and process scientists working with the 2-Bromo-5-chloropyridine-3-sulfonamide scaffold. It addresses the specific challenges of functionalizing the sulfonamide nitrogen while preserving the reactive halogen handles for subsequent cross-coupling.
-Functionalization (Acylation, Alkylation, Arylation) with Chemoselectivity Controls.Executive Summary & Strategic Analysis
The This compound scaffold presents a unique "dual-electrophile, mono-nucleophile" system. The sulfonamide nitrogen (
Critical Challenge: The primary risk during sulfonamide derivatization is intermolecular
Success Strategy:
-
Acidity Modulation: The electron-deficient pyridine ring lowers the
of the sulfonamide protons (est. 8.5–9.5) compared to benzene analogs.[1] We can utilize milder bases (e.g., ) to effect deprotonation without triggering rapid side reactions. -
Kinetic Control: Reactions must be designed to favor the attack on the external electrophile (Alkyl/Acyl halide) over the internal/external C2-Br. This is achieved via temperature control and electrophile reactivity tuning.
Decision Logic & Workflow
The following decision tree guides the selection of the optimal protocol based on the desired physicochemical outcome (e.g., bioisosterism, solubility).
Figure 1: Strategic workflow for selecting the appropriate derivatization method.
Detailed Experimental Protocols
Protocol A: Synthesis of -Acyl Sulfonamides (Carboxylic Acid Bioisosteres)
Objective: Convert the sulfonamide into an acidic
Mechanism: The reaction proceeds via an addition-elimination mechanism. The pyridine base serves dual roles: deprotonating the sulfonamide and forming a reactive
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acylating Agent: Acid Chloride (
) (1.2 equiv) or Anhydride -
Base: 4-Dimethylaminopyridine (DMAP) (1.2 equiv) + Triethylamine (
) (2.0 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the sulfonamide (1.0 equiv) in anhydrous DCM ( concentration). -
Activation: Add DMAP (1.2 equiv) and
(2.0 equiv). Stir at for 15 minutes. Note: The solution may darken slightly as the sulfonamide deprotonates. -
Addition: Dropwise add the Acid Chloride (1.2 equiv) diluted in a small volume of DCM. Maintain temperature at
to prevent side reactions at the C2-Br position. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: The product is significantly more acidic than the starting material. On TLC, it will streak unless the eluent contains 1% acetic acid.
-
-
Workup (Critical):
-
Dilute with DCM. Wash with
(to remove DMAP/pyridine and protonate the product). -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes is preferred. If chromatography is needed, use DCM/MeOH with 0.5% AcOH to prevent the product from sticking to the silica.
Expert Insight: If the acid chloride is unstable, use the carboxylic acid with EDC
Protocol B: Controlled -Alkylation (Avoiding Self-Coupling)
Objective: Introduce alkyl chains to modulate lipophilicity (LogD) without disturbing the halogen handles.
Risk Management: To prevent intermolecular
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Iodide/Bromide (
) (1.1 equiv) -
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Dissolution: Dissolve the sulfonamide in DMF (
). -
Base Addition: Add
(1.5 equiv). Stir at RT for 30 minutes.-
Observation: The mixture will become a suspension. The "cesium effect" improves solubility and reactivity of the sulfonamide anion.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Temperature Control:
-
Primary Alkyl Halides: Stir at RT.
-
Secondary Alkyl Halides: Heat to
. Warning: Do not exceed to avoid displacing the C2-Br.
-
-
Quench: Pour into ice water. The product often precipitates.
-
Isolation: Filter the solid. If oil forms, extract with EtOAc.
Alternative (Mitsunobu): For complex alcohols where the halide is unavailable.
-
Reagents:
, , DIAD. -
Note: This is often cleaner for this scaffold as it avoids the generation of a discrete, "naked" anion that might engage in
.
Protocol C: -Arylation (Buchwald-Hartwig) - Advanced
Context: Direct coupling of the sulfonamide nitrogen with an external Aryl Halide (
Correct Workflow:
-
Step 1: Perform the C2-derivatization first (e.g., Suzuki coupling at C2-Br to install a carbon chain).
-
Step 2: Once C2 is no longer a halide, perform the Pd-catalyzed
-arylation of the sulfonamide.
If Direct Coupling is Unavoidable: You must use a catalyst system that is highly selective for the external halide (e.g., an Aryl Iodide) over the internal Heteroaryl Bromide.
-
Catalyst:
/ Xantphos. -
Electrophile: Aryl Iodide (more reactive than the substrate's bromide).
-
Base:
. -
Procedure: Pre-mix Pd and Ligand. Add to substrate and Aryl Iodide. Heat gently (
). Monitor strictly for dimer formation.
Analytical Characterization Data
| Feature | Starting Material | ||
| Broad singlet | Broad singlet | Triplet/Doublet | |
| IR Spectrum | |||
| Mass Spec (ESI-) |
Mechanism of Action: Base-Mediated Alkylation
The following diagram illustrates the competition between the desired
Figure 2: Mechanistic pathway showing the competition between productive alkylation and destructive self-coupling.
References
-
Bioisosteric Applic
-Acyl Sulfonamides: -
Borrowing Hydrogen Methodology (Green Alkylation)
-
Cross-Coupling Considerations
-
Reactivity of 2-Halopyridines
- Title: Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nobelprize.org [nobelprize.org]
Application Note & Protocols: High-Throughput Screening Assays for 2-Bromo-5-chloropyridine-3-sulfonamide Analogs as Novel Carbonic Anhydrase Inhibitors
Abstract
This document provides a comprehensive guide to the development and implementation of high-throughput screening (HTS) assays for the identification and characterization of novel inhibitors from a library of 2-Bromo-5-chloropyridine-3-sulfonamide analogs. The primary focus is on targeting carbonic anhydrases (CAs), a well-established class of enzymes for which sulfonamides are a privileged inhibitor scaffold.[1][2] We present detailed protocols for both a primary biochemical assay and a secondary cell-based assay, designed to ensure the selection of potent and cell-permeable lead compounds. This guide emphasizes the principles of robust assay design, rigorous validation using key statistical metrics, and a logical workflow for hit identification and confirmation.
Introduction: The Rationale for Screening Sulfonamide Analogs Against Carbonic Anhydrases
The sulfonamide functional group is a cornerstone of medicinal chemistry, most notably for its role in the development of antibacterial agents and a wide array of other therapeutics. A critical, and often primary, target of many sulfonamide-containing molecules is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, ion transport, and various biosynthetic pathways.[1][3]
Given that the this compound scaffold contains the key sulfonamide moiety, there is a strong scientific basis for screening analogs of this compound as potential CA inhibitors. Different CA isoforms are overexpressed in various pathological conditions, including glaucoma, epilepsy, and hypoxic tumors, making them attractive drug targets.[2] High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large libraries of these analogs to identify novel, potent, and potentially isoform-selective inhibitors for therapeutic development.[4]
This application note will detail two complementary HTS assays:
-
Primary Biochemical Screen: A colorimetric assay to directly measure the inhibition of a purified CA isoenzyme (e.g., human CA II) by the compound library.
-
Secondary Cell-Based Screen: A thermal shift assay to confirm target engagement in a cellular context, providing an early indication of cell permeability and activity in a more biologically relevant environment.
Assay Development and Validation: Ensuring Robust and Reliable Screening
The success of any HIS campaign hinges on the quality and reliability of the assays employed.[5][6] Rigorous validation is essential to ensure that the results are meaningful and reproducible.
Key Quality Control Metrics
Two primary statistical parameters are used to assess the quality of an HTS assay: the Signal-to-Background (S/B) ratio and the Z'-factor.[7][8][9]
-
Signal-to-Background (S/B) Ratio: This is a simple measure of the assay window, comparing the signal of the uninhibited control to the background signal. While useful, it does not account for data variability.[7][8]
-
Z'-Factor: This is a more robust metric that incorporates both the mean and standard deviation of the positive and negative controls, providing a measure of the separation between the two distributions.[9]
The formulas for these metrics are as follows:
| Metric | Formula | Interpretation |
| S/B Ratio | Mean(Signal) / Mean(Background) | A higher ratio indicates a larger assay window. |
| Z'-Factor | 1 - [3 * (SDSignal + SDBackground) / | MeanSignal - MeanBackground |
Assay development should aim to maximize the Z'-factor to ensure a clear distinction between active compounds ("hits") and inactive compounds.[7]
DMSO Tolerance
Test compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO). It is crucial to determine the tolerance of the assay to DMSO, as high concentrations can inhibit enzyme activity or interfere with the detection method. The final DMSO concentration in the assay should be kept consistent across all wells and should not exceed a level that significantly impacts assay performance.[5]
Primary Screen: Colorimetric Carbonic Anhydrase Inhibition Assay
This biochemical assay directly measures the esterase activity of a purified CA isoenzyme, which is inhibited by sulfonamides.[10] The assay uses p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored p-nitrophenol, detectable by absorbance at 405 nm.
Materials and Reagents
-
Human Carbonic Anhydrase II (CA II), recombinant
-
Tris Buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (pNPA)
-
Acetonitrile
-
Acetazolamide (positive control inhibitor)
-
384-well clear, flat-bottom microplates
-
Microplate reader with absorbance detection at 405 nm
Experimental Workflow
Caption: Workflow for the primary biochemical HTS assay.
Detailed Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 200 nL of each compound from the this compound analog library (typically at 10 mM in 100% DMSO) into the appropriate wells of a 384-well plate.
-
Control Plating:
-
Negative Controls (0% Inhibition): Dispense 200 nL of 100% DMSO into at least 16 wells.
-
Positive Controls (100% Inhibition): Dispense 200 nL of a high concentration of Acetazolamide (e.g., 10 mM in 100% DMSO) into at least 16 wells.
-
-
Enzyme Addition: Add 20 µL of CA II enzyme solution (e.g., 0.2 mg/mL in Tris buffer) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 20 µL of pNPA substrate solution (e.g., 10 mM in acetonitrile) to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [AbsCompound - Mean(AbsPositive Control)] / [Mean(AbsNegative Control) - Mean(AbsPositive Control)])
-
Calculate the Z'-factor for each plate to ensure data quality.
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Secondary Screen: Cell-Based Thermal Shift Assay (CETSA)
A primary screen identifies compounds that inhibit the target protein in a purified system. However, it does not confirm that the compound can enter a cell and engage with its target in the complex cellular environment.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful secondary assay to validate target engagement in intact cells.[11] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Principle of CETSA
When cells are heated, proteins begin to denature and aggregate. This process can be monitored by separating the soluble fraction from the aggregated, insoluble fraction via centrifugation. The amount of a specific protein remaining in the soluble fraction at different temperatures can be quantified (e.g., by Western blot or ELISA). If a compound binds to the target protein, the protein-ligand complex will be more stable and will denature at a higher temperature, resulting in more protein remaining in the soluble fraction at a given temperature compared to the untreated control.
Experimental Workflow
Caption: Workflow for the secondary cell-based CETSA.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target CA isoform (e.g., HT-29 cells for CA IX) to near confluency.
-
Treat the cells with various concentrations of the hit compounds identified from the primary screen, alongside a vehicle control (DMSO).
-
Incubate for a sufficient time (e.g., 1-4 hours) to allow for compound uptake.
-
-
Heating Step:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target CA protein remaining in the soluble fraction. This can be done using a specific antibody in an ELISA format for higher throughput or by Western blotting for initial validation.
-
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble CA protein as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive result is indicated by a shift in the Tm to a higher temperature in the presence of the compound compared to the vehicle control (ΔTm > 0).
-
Data Interpretation and Hit Progression
The combination of a primary biochemical screen and a secondary cell-based target engagement assay provides a robust workflow for identifying high-quality lead compounds.
| Assay Type | Purpose | Positive Result | Next Steps |
| Primary Biochemical | Identify direct inhibitors of the purified target enzyme. | High % inhibition (e.g., >50%). | Progress to secondary assays and determine IC50 values. |
| Secondary Cell-Based | Confirm target engagement in a cellular context and assess cell permeability. | A significant positive thermal shift (ΔTm > 0). | Confirmation of on-target activity. Progress to further SAR and cell-based functional assays. |
A successful hit from this screening cascade is a compound that demonstrates potent inhibition in the biochemical assay and confirms target engagement in the cellular assay. Such compounds are excellent candidates for further lead optimization studies.
Conclusion
This application note provides a detailed framework for the high-throughput screening of this compound analogs as potential carbonic anhydrase inhibitors. By employing a robust primary biochemical assay followed by a confirmatory cell-based target engagement assay, researchers can efficiently identify and validate promising hit compounds. The emphasis on rigorous assay validation, statistical quality control, and a logical screening cascade ensures the generation of high-quality, actionable data, accelerating the drug discovery process.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
- nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Kores, K., et al. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC.
- TTP Labtech. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. PMC.
- Arshad, N., et al. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
- JoVE. (n.d.). Cell based High Throughput Screening Assays of Bacteria.
- Edinburgh Instruments. (2015, November 23). Ligand Binding Assays on the Basis of Fluorescence Anisotropy.
- SciLifeLab Publications. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification.
- An, W. F., & Tolliday, N. (n.d.). Introduction: cell-based assays for high-throughput screening. PubMed.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- An, W. F., & Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. PubMed.
- Tigabu, B., et al. (2014, April 15). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. PubMed.
- Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
- BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- D'Ascenzio, M., et al. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
- Tigabu, B., et al. (2014, April 1). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus.
- Arshad, N., et al. (2014, July 15). Research Article Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Semantic Scholar.
- Peterson, J. R. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Cravatt, B. F., & Simon, G. M. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC.
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- chem IT Services. (n.d.). HTS Data Analysis.
- Genedata. (n.d.). High-Throughput Screening | Genedata Screener.
- Huang, R., et al. (n.d.). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. PMC.
- Markossian, S., et al. (2012, May 1). HTS Assay Validation. NCBI Bookshelf.
- BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?
- Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007, March). Guidance for Assay Development & HTS.
- On HTS. (2023, December 12). Z-factor.
- Parker, M. J., et al. (2023, July 18). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed.
- Thermo Fisher Scientific. (n.d.). Fluorescence Polarization (FP)—Note 1.4.
- Supuran, C. T. (2011, July 4). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? Frontiers.
- Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
- Parker, M. J., et al. (2023, June 29). Identification of 2‑Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Figshare.
- D'Acquarica, I., et al. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
- Parker, M. J., et al. (2023, July 5). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.
- SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
- KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
- ResearchGate. (n.d.). High-Throughput Screening with Quantitation of ATP Consumption: A Universal Non-Radioisotope, Homogeneous Assay for Protein Kinase.
- PubMed. (2021, May 15). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions.
- YouTube. (2020, August 7). A biochemical method for cancer drug screening using the NanoBiT® Protein:Protein Interaction Assay.
- Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
- Carpenter-Singh Lab. (n.d.). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis.
- ResearchGate. (n.d.). Acceptance Criteria for Signal Window, Z′, and Assay Variability Ratio.
- Navrátilová, J., et al. (2020, May 26). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed.
- Clark, K. M., et al. (2017, September 4). Rapid LC-MS Based High-Throughput Screening Method, Affording No False Positives or False Negatives, Identifies a New Inhibitor for Carbonic Anhydrase. NIH.
- Leveridge, M., et al. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Weber, A., et al. (2006, October 15). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed.
- S-Y. Park, et al. (n.d.). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PMC.
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. assay.dev [assay.dev]
- 10. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the successful and efficient production of this key chemical intermediate.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from 2-Amino-5-chloropyridine. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the critical parameters of each transformation is key to success.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Synthesis of 2-Bromo-5-chloropyridine (Sandmeyer Reaction)
The conversion of an aromatic amine to a bromide via its diazonium salt is a classic and powerful transformation, but it requires careful control of reaction conditions.[1][2]
Q1: My yield of 2-Bromo-5-chloropyridine is low. What are the critical parameters to control during the Sandmeyer reaction?
A1: Low yields in this Sandmeyer reaction are almost always traced back to the stability of the intermediate diazonium salt and the efficiency of its conversion. Here are the most critical factors to monitor:
-
Temperature Control: This is the single most important parameter. The diazotization must be carried out at low temperatures (typically 0 to -10 °C) to prevent the highly reactive diazonium salt from decomposing prematurely to phenolic impurities or other byproducts.[3][4] Use an ice/salt bath and monitor the internal reaction temperature closely.
-
Rate of Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added slowly and dropwise to the acidic solution of the amine.[3] A rapid addition can cause a sudden temperature spike and localized high concentrations of nitrous acid, leading to decomposition and side reactions.
-
Acid Concentration: The reaction is typically run in a strong acid medium, such as 48% hydrobromic acid (HBr).[3][4] This ensures the complete protonation of the amino group and provides the bromide nucleophile for the substitution. Insufficient acid can lead to incomplete diazotization.
-
Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts.[1] While some procedures for this specific transformation use bromine (Br₂) directly, which can participate in the radical substitution, the use of a catalytic amount of copper(I) bromide (CuBr) can significantly improve yield and reproducibility by facilitating the single-electron transfer mechanism that generates the aryl radical.[2]
Q2: I am observing significant byproducts, such as 2,5-dichloropyridine or phenolic impurities. How can I minimize these?
A2: The formation of these impurities points to specific deviations from the optimal reaction pathway.
-
Phenolic Impurities (2-hydroxy-5-chloropyridine): This is a direct result of the diazonium salt reacting with water. This side reaction becomes significant if the temperature is too high or if the reaction is allowed to proceed for too long before the addition of the copper catalyst or bromide source. Ensure rigorous temperature control (below 5 °C) throughout the diazotization and substitution steps.[5]
-
2,5-dichloropyridine: This byproduct can arise if there is a competing Sandmeyer chlorination reaction. This typically happens if the chloride ion concentration is significant. While starting from 2-amino-5-chloropyridine introduces chloride, using HBr as the acid source swamps the system with bromide ions, heavily favoring the desired bromination. Ensure you are using HBr and not HCl.
-
Biaryl Byproducts: These can form from the coupling of two aryl radical intermediates.[1] This is often a minor byproduct but can be suppressed by ensuring an efficient trapping of the radical by the bromide. The presence of a sufficient concentration of Cu(I)Br helps facilitate this rapid trapping.
Caption: Troubleshooting flowchart for the Sandmeyer reaction step.
Step 2: Chlorosulfonylation of 2-Bromo-5-chloropyridine
This electrophilic aromatic substitution is challenging due to the electron-deficient nature of the pyridine ring.
Q3: The chlorosulfonylation reaction is not proceeding to completion or is giving a complex mixture of products. What are the optimal conditions for this step?
A3: Direct chlorosulfonylation of 2-Bromo-5-chloropyridine with chlorosulfonic acid (ClSO₃H) requires harsh conditions and can lead to low yields and decomposition. An alternative and often more effective method is a modified Sandmeyer reaction that combines diazotization and sulfonyl chloride formation in one pot, starting from 2-amino-5-chloropyridine.
However, if you are proceeding with the 2-Bromo-5-chloropyridine intermediate, consider these points:
-
Reagent: Using a mixture of phosphorus pentachloride (PCl₅) and sulfuric acid (H₂SO₄) can sometimes be more effective than chlorosulfonic acid alone for deactivated rings.
-
Temperature: This reaction typically requires heating. A careful optimization of the reaction temperature is necessary. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Too high a temperature will lead to decomposition and charring.
-
Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time for the reaction to proceed to completion.
Q4: I am concerned about the regioselectivity of the sulfonation. How can I ensure the sulfonyl group is introduced at the 3-position?
A4: The directing effects on the pyridine ring are key. The bromine at the 2-position and the chlorine at the 5-position are both deactivating ortho-, para-directors. The ring nitrogen is strongly deactivating, particularly at the 2- and 6-positions. The combination of these effects directs the incoming electrophile (the sulfonyl group) to the C-3 position, which is the most activated and least sterically hindered position available. Therefore, the primary product of this reaction is expected to be the desired 3-sulfonyl chloride isomer. Confirmation of the regiochemistry should be done using ¹H NMR spectroscopy.
A highly efficient and modern alternative is the DABSO-based Sandmeyer chlorosulfonylation . This method converts anilines directly to sulfonyl chlorides using DABSO (a stable SO₂ surrogate), an acid, a nitrite source, and a copper catalyst under mild conditions.[6] This approach avoids the harsh conditions of direct chlorosulfonylation and can provide high yields of the desired sulfonyl chloride intermediate.[6]
Step 3: Amination of 2-Bromo-5-chloro-3-pyridinesulfonyl chloride
This is a nucleophilic substitution reaction on the sulfonyl chloride.
Q5: The final amination step is resulting in a low yield of the desired sulfonamide. What are the best practices for this conversion?
A5: The conversion of the sulfonyl chloride to the sulfonamide is generally efficient, but yield can be lost during the reaction or workup.
-
Ammonia Source: Use a significant excess of the ammonia source to ensure the reaction goes to completion and to neutralize the HCl byproduct. Aqueous ammonium hydroxide or a solution of ammonia in an organic solvent like methanol or dioxane can be used.[7][8]
-
Temperature: The reaction is typically run at room temperature or with gentle heating.[7][9] Excessive heat is usually not necessary and can lead to side reactions.
-
Solvent: A solvent in which the sulfonyl chloride is soluble is required. Dichloromethane (DCM), tetrahydrofuran (THF), or methanol are common choices.[7]
-
Workup: The sulfonamide product can sometimes be water-soluble, especially if salts are present. When performing an aqueous workup, ensure the pH is adjusted carefully. Acidification of the reaction mixture after completion can help precipitate the product. Wash the crude product with cold water to remove excess ammonia and ammonium salts.[9]
Q6: I am having difficulty with the purification of the final product. What are some effective purification strategies?
A6: Purification can be challenging due to the polarity of the sulfonamide group.
Caption: Decision tree for purification of the final product.
-
Recrystallization: This is the most common method for purifying solid sulfonamides. Good solvent systems to try include ethanol/water, isopropanol, or acetonitrile.
-
Trituration: If the crude product is a solid with minor impurities, washing (triturating) it with a solvent in which the product is poorly soluble (like cold water or diethyl ether) can be effective.
-
Column Chromatography: If recrystallization fails or the product is an oil, silica gel chromatography is the method of choice. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.
Frequently Asked Questions (FAQs)
FAQ1: What are the key starting materials and their required purity?
The primary starting material is 2-Amino-5-chloropyridine . Its purity is critical, as impurities can carry through the synthesis or interfere with the sensitive diazotization step. It is commercially available, and a purity of >98% is recommended. All other reagents like HBr, NaNO₂, and ammonia sources should be of analytical grade.
FAQ2: Are there alternative synthetic routes to consider?
Yes. As mentioned in Q4, a highly effective modern approach is the one-pot Sandmeyer chlorosulfonylation starting from 2-Amino-5-chloropyridine using DABSO as an SO₂ source.[6] This route combines the first two steps, potentially increasing overall efficiency and yield by avoiding the isolation of the 2-bromo intermediate and the use of harsh chlorosulfonating agents.
FAQ3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly checking reaction completion and identifying the formation of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction mixture, confirming the mass of the desired product and identifying impurities.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the intermediates and the final product.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]
-
Melting Point: A simple and effective way to assess the purity of the final solid product.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-chloropyridine (Step 1)
This protocol is adapted from established literature procedures.[3][4]
-
To a flask equipped with a mechanical stirrer and a thermometer, add 2-amino-5-chloropyridine (e.g., 25.6 g, 0.2 mol) and 48% aqueous hydrobromic acid (100 mL).
-
Cool the mixture to 0 °C in an ice/salt bath.
-
Slowly add bromine (26 mL, 0.52 mol) while maintaining the internal temperature below 10 °C.
-
Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 mL) and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the reaction mixture over at least 1 hour, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Slowly and carefully quench the reaction by adding a cold solution of sodium hydroxide (e.g., 75 g in 100 mL water) while keeping the temperature below 20-25 °C.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-chloropyridine as a solid. The reported yield is typically high, around 91-93%.[3]
| Reagent | Molar Eq. | Purpose | Critical Note |
| 2-Amino-5-chloropyridine | 1.0 | Starting Material | Must be >98% pure |
| 48% HBr | ~6.0 | Acid/Solvent/Bromide Source | Ensures complete diazotization |
| Bromine (Br₂) | 2.6 | Brominating Agent | Add slowly at 0 °C |
| Sodium Nitrite (NaNO₂) | 2.35 | Diazotizing Agent | Add dropwise, keep temp < 5 °C |
| Sodium Hydroxide (NaOH) | ~9.3 | Quenching/Neutralization | Add slowly and with cooling |
Protocol 2: Amination of Sulfonyl Chloride (Step 3)
This is a general procedure for the final amination step.[7]
-
Dissolve the 2-Bromo-5-chloro-pyridine-3-sulfonyl chloride (1.0 eq.) in a suitable solvent like THF or DCM (approx. 5-10 mL per gram).
-
Cool the solution in an ice bath.
-
Add an excess of concentrated ammonium hydroxide (e.g., 10 eq.) dropwise. Alternatively, a solution of ammonia in methanol (e.g., 7N) can be used.[7]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
If using an organic solvent, concentrate the mixture under reduced pressure.
-
Add cold water to the residue and, if necessary, acidify with dilute HCl to a pH of ~5-6 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the final product, this compound.
References
- ChemicalBook. (n.d.). 2-Bromo-5-chloropyridine synthesis.
- ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis.
- Guidechem. (2023, April 25). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?.
- Chem-Impex. (n.d.). 2-Bromo-5-chloropyridine.
- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
- Zalubovskis, R., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC.
- Ikaunieks, M., et al. (2015). THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1H-PYRROLO[3,4-c]PYRIDINE. Chemistry of Heterocyclic Compounds.
- Bashandy, M. S., et al. (2016). Synthesis and molecular docking against dihydrofolate reductase of novel pyridin-N-ethyl-N-methylbenzenesulfonamides as efficient anticancer and antimicrobial agents.
- Laudadio, G., et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- Hogan, P., et al. (2009). Development of a Manufacturing Process for 2-Chloropyridine-3-sulfonyl Chloride. Scribd.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- CymitQuimica. (n.d.). CAS 40473-01-6: 2-Bromo-5-chloro-pyridine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- ChemicalBook. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine synthesis.
- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ChemExpress. (n.d.). CAS:40473-01-6 | 2-Bromo-5-chloropyridine.
- Chem-Impex. (n.d.). 2-Amino-3-bromo-5-chloropyridine.
- CP Lab Safety. (n.d.). 2-Amino-3-bromo-5-chloropyridine, 25g, Each.
- PubChem. (n.d.). 2-Bromo-5-chloropyridine.
- ResearchGate. (2023). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- SlidePlayer. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 8. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Technical Support Center: Purification of Halogenated Pyridine Sulfonamides
Welcome to the technical support center for the purification of halogenated pyridine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. The presence of both the pyridine ring and halogen substituents can introduce specific difficulties, from managing unique impurity profiles to overcoming crystallization hurdles. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to streamline your purification workflows and enhance the purity and yield of your target molecules.
Troubleshooting Guide: From Crude to Crystal Clear
This section addresses specific issues you may encounter during the purification of halogenated pyridine sulfonamides in a question-and-answer format, providing both immediate actions and long-term strategies.
Issue 1: My halogenated pyridine sulfonamide is "oiling out" during crystallization instead of forming crystals. What's happening and how can I fix it?
Underlying Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This is often due to the melting point of your compound being lower than the boiling point of the solvent, a high concentration of impurities creating a low-melting eutectic mixture, or the solution being too supersaturated.[2]
Immediate Actions & Solutions:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[1]
-
Induce Crystallization: Try to initiate crystal formation by scratching the inside of the flask with a glass rod just below the surface of the solution or by adding a seed crystal of the pure compound if available.[1][2]
-
Lower the Temperature: If possible, after slow cooling to room temperature, place the flask in an ice bath or even a freezer to further decrease solubility and promote crystallization.[1]
Long-Term Strategies:
-
Solvent System Optimization: The chosen solvent may be too nonpolar. Experiment with a different solvent or a co-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[1] The key is to find a system where your compound is soluble when hot but sparingly soluble when cold.
-
Pre-Purification: If the crude material is highly impure, the impurities may be inhibiting crystallization. Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of the impurities before attempting recrystallization.[1]
Issue 2: I'm observing a significant loss of my product during recrystallization, leading to a very low yield. What are the common culprits?
Underlying Cause: Low recovery is a frequent challenge in recrystallization. The most common reasons include using an excessive amount of solvent, premature crystallization during hot filtration, and multiple transfers of the solid.[1] The choice of an inappropriate solvent where the compound has high solubility even at low temperatures can also lead to product loss in the filtrate.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[2] Any excess solvent will keep more of your product dissolved upon cooling.
-
Pre-heat Your Filtration Apparatus: To prevent premature crystallization on the filter paper or in the funnel during hot filtration, ensure all glassware is pre-heated. Perform the filtration step as quickly as possible.[1]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can maximize the precipitation of your product.[2]
-
Analyze the Mother Liquor: If yields are consistently low, concentrate the mother liquor and analyze it by TLC or LC-MS to determine how much product is being lost. This can help you optimize your solvent system and cooling conditions.
Issue 3: My purified halogenated pyridine sulfonamide is still showing impurities by TLC/LC-MS. What are the likely side products and how can I remove them?
Underlying Cause: Impurities can arise from unreacted starting materials or from side reactions during the synthesis. For sulfonamides, common side reactions include di-sulfonylation (reaction of the sulfonamide N-H) and hydrolysis of the sulfonyl chloride starting material to the corresponding sulfonic acid.[3] For halogenated pyridines, dehalogenation can also be a source of impurities, especially if using catalytic hydrogenation for other functional group transformations.[4]
Strategies for Removal:
-
Chromatographic Separation:
-
Method Development: If the impurities have similar polarity to your product, making separation difficult, consider changing the solvent system for your column chromatography.[3] A shallower gradient or the use of a different stationary phase (e.g., a phenyl column for aromatic compounds) might improve resolution.[4]
-
Supercritical Fluid Chromatography (SFC): For challenging separations of halogenated isomers or dehalogenated impurities, achiral SFC can sometimes provide better resolution than HPLC.[4]
-
-
Acid-Base Extraction:
-
Basic Impurities: Unreacted primary or secondary amines can be removed by washing the organic solution of your product with a dilute acid (e.g., 1M HCl).
-
Acidic Impurities: The sulfonic acid byproduct from hydrolysis can be removed by washing with a dilute base (e.g., saturated sodium bicarbonate solution).
-
-
Crystallization as a Polishing Step: If chromatography gets you to ~95% purity, a final recrystallization can often remove those last traces of impurities to yield highly pure material.[5]
Visual Workflow: A Decision Tree for Purification Strategy
Caption: A decision tree to guide the initial purification strategy for halogenated pyridine sulfonamides.
Frequently Asked Questions (FAQs)
Q1: Why is my halogenated pyridine sulfonamide colored, and how can I decolorize it?
A1: Colored impurities are often highly conjugated organic molecules formed as byproducts during the reaction. Oxidation of the pyridine ring or other sensitive functional groups can also lead to color formation.[5] To remove these, you can use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution of your compound, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[1][2]
Q2: I'm struggling to find a suitable solvent system for column chromatography. Do you have any recommendations?
A2: The polarity of halogenated pyridine sulfonamides can vary greatly depending on the other substituents. A good starting point for normal phase silica gel chromatography is a hexane/ethyl acetate or dichloromethane/methanol solvent system.[6] It is crucial to perform TLC analysis with different solvent systems to find the one that gives the best separation (i.e., the largest difference in Rf values) between your product and the impurities.
| Solvent System | Typical Polarity | Best For |
| Hexane / Ethyl Acetate | Low to Medium | Separating non-polar to moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Separating more polar compounds.[6] |
| Toluene / Acetone | Medium | An alternative to hexane/ethyl acetate, can provide different selectivity. |
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase HPLC is a powerful tool for the purification of halogenated pyridine sulfonamides, especially for removing very similar impurities.[4] Common solvent systems are water/acetonitrile or water/methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q4: What are the best practices for handling and storing purified halogenated pyridine sulfonamides?
A4: Many sulfonamides are stable, crystalline solids.[7] However, it is good practice to store them in a cool, dry, and dark place to prevent any potential degradation over time. If the compound is sensitive to moisture, storage in a desiccator is recommended. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude halogenated pyridine sulfonamide. Add a minimal amount of a suitable solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is just dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[2]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming well-defined crystals.[2]
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Small-Scale Purification by Flash Column Chromatography
-
Adsorb Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Pack Column: Prepare a silica gel column using the chosen eluent system (e.g., hexane/ethyl acetate).
-
Load Sample: Carefully add the adsorbed sample to the top of the column.
-
Elute: Run the column, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
- Rebiere, F., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. PubMed.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.).
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
- Wang, J., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. PubMed.
- Zhang, Y., et al. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate.
- Guide for crystallization. (n.d.).
-
Kovalenko, K., et al. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[8]arene Host–Guest System. ACS Publications. Retrieved from
- Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. (2025). MDPI.
- Synthesis of pyridine derivatives. (n.d.). ResearchGate.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (n.d.).
- Tackling Common Challenges in Chromatography. (2025). Chrom Tech, Inc.
- Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate.
- Recent synthetic advances in pyridine-based thermotropic mesogens. (2019). RSC Publishing.
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide - Benchchem. (n.d.).
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI.
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
- US4847428A - Purification of halogenated aromatic compounds. (n.d.). Google Patents.
- Torabi, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate.
- Nucleophilic Dearomatization of Activated Pyridines. (2018). MDPI.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- US5082944A - Production of pyridine-3-sulfonic acid. (n.d.). Google Patents.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC - NIH.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 2-Bromo-5-chloropyridine-3-sulfonamide
Welcome to the technical support center for the analysis of 2-Bromo-5-chloropyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Impurity Profiling by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1] In the context of pharmaceutical development, NMR is an indispensable tool for identifying and quantifying impurities, which is a critical regulatory requirement.[2] This guide will focus on the practical application of ¹H NMR for impurity identification in this compound.
Predicted ¹H NMR Spectrum of this compound
A pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show two distinct signals in the aromatic region of the ¹H NMR spectrum. These correspond to the two protons on the pyridine ring.
-
H-4: This proton is expected to appear as a doublet at a lower field (higher ppm) due to the deshielding effects of the adjacent sulfonyl group and the bromine atom.
-
H-6: This proton is expected to appear as a doublet at a slightly higher field (lower ppm) and will couple with the H-4 proton.
-
-SO₂NH₂: The protons of the sulfonamide group will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.
The expected splitting pattern for the aromatic protons is a simple doublet for each, with a small coupling constant (J-value) typical for meta-coupling in a pyridine ring.
Frequently Asked Questions (FAQs)
Q1: I see more than two signals in the aromatic region of my ¹H NMR spectrum. What could they be?
A1: The presence of additional signals in the aromatic region (typically between 7.0 and 9.0 ppm for pyridine derivatives) strongly suggests the presence of impurities. These could be:
-
Starting Materials: Unreacted 2-Bromo-5-chloropyridine is a common impurity.
-
Positional Isomers: The sulfonation reaction may not be perfectly regioselective, leading to the formation of other isomers such as 2-Bromo-5-chloropyridine-4-sulfonamide or 2-Bromo-5-chloropyridine-6-sulfonamide.
-
Byproducts of Synthesis: Other impurities can arise from side reactions during the synthesis.
Q2: How can I identify if the impurity is the starting material, 2-Bromo-5-chloropyridine?
A2: You can identify the starting material by comparing the chemical shifts and splitting patterns of the extra signals with a known spectrum of 2-Bromo-5-chloropyridine. The ¹H NMR spectrum of 2-Bromo-5-chloropyridine typically shows three signals in the aromatic region.[3]
Q3: What do the signals for positional isomers of the sulfonamide look like?
Q4: My sulfonamide protons (-SO₂NH₂) show a very broad signal, or I can't see them at all. Is this normal?
A4: Yes, this is quite common. The protons on the nitrogen of a sulfonamide can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange can broaden the signal, sometimes to the point where it is indistinguishable from the baseline. Running the NMR in a very dry solvent and at a lower temperature can sometimes help to sharpen this peak.
Q5: I suspect my sample has degraded. What are the likely degradation products?
A5: Sulfonamides can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding sulfonic acid. In this case, you might see the appearance of new signals corresponding to 2-Bromo-5-chloropyridine-3-sulfonic acid. The sulfonamide protons would be replaced by a sulfonic acid proton, which would likely appear as a very broad signal at a different chemical shift.
Troubleshooting Guide
This section provides a systematic approach to identifying common impurities in your this compound sample based on ¹H NMR data.
Visualizing the Workflow
The following diagram illustrates a typical workflow for identifying impurities using NMR.
Caption: Workflow for NMR-based impurity identification.
Step-by-Step Troubleshooting
Step 1: Initial Spectrum Check
-
Action: After acquiring the ¹H NMR spectrum, first identify the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) and the water peak (variable, often around 3.33 ppm in DMSO-d₆).
-
Rationale: These peaks are always present and need to be distinguished from your compound's signals. Their chemical shifts can be found in standard reference tables.[4]
Step 2: Identifying the Main Compound
-
Action: Locate the two doublets in the aromatic region that correspond to the H-4 and H-6 protons of this compound. Also, look for the broad singlet of the sulfonamide protons.
-
Rationale: Confirming the presence of your target compound is the first step before looking for what else might be there.
Step 3: Analyzing Unidentified Signals
If you observe additional signals, use the following table to help identify the potential impurities.
| Observed Signal(s) | Potential Impurity | Rationale and Confirmation |
| Three signals in the aromatic region. | 2-Bromo-5-chloropyridine (Starting Material) | The synthesis may not have gone to completion. Compare the chemical shifts with a reference spectrum of the starting material. The ¹H NMR (CDCl₃) of 2-bromo-5-chloropyridine shows signals at approximately δ 8.36 (d), 7.54 (dd), and 7.44 (d).[3] |
| Two additional doublets in the aromatic region with different chemical shifts and/or coupling constants. | Positional Isomers | The sulfonation reaction can sometimes lead to substitution at other positions on the pyridine ring. The exact chemical shifts are difficult to predict without reference standards, but their presence as a pair of doublets is a strong indicator. |
| Signals corresponding to a pyridine ring without a bromine substituent. | 5-Chloropyridine-3-sulfonamide | This could arise if the starting material contained 2-chloropyridine or if debromination occurred. |
| A broad singlet at a different chemical shift than the sulfonamide protons. | 2-Bromo-5-chloropyridine-3-sulfonic acid (Degradation Product) | Sulfonamides can hydrolyze to sulfonic acids. The -SO₃H proton is acidic and will appear as a broad, exchangeable peak. |
| Signals that do not correspond to any of the above. | Other Synthesis-Related Impurities | These could include byproducts from the chlorosulfonation reaction or impurities from the starting materials or reagents. For example, chlorosulfonic acid can contain sulfuryl chloride and sulfuric acid. |
Advanced Techniques for Confirmation
If the identity of an impurity is still ambiguous, consider using two-dimensional (2D) NMR techniques:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It can help to piece together the spin systems of the impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to. This can provide valuable information about the carbon skeleton of the impurities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help to establish the overall connectivity of the molecule.
Experimental Protocol: Standard ¹H NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for sulfonamides due to its high polarity.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If the sample is not fully soluble, you can try gentle warming or sonication.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and allow the instrument to lock onto the deuterium signal of the solvent and then shim the magnetic field to obtain optimal resolution.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Visualizing Potential Impurities
The following diagram illustrates the structure of the target molecule and some potential process-related impurities.
Caption: Potential impurities related to this compound.
This technical guide provides a comprehensive framework for identifying impurities in this compound using ¹H NMR. By understanding the potential impurities and employing a systematic troubleshooting approach, researchers can ensure the quality and purity of this important pharmaceutical intermediate.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved from [Link]
-
Pharmaffiliates. (2026). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Chlorosulfuric Acid.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
Sources
- 1. 2-Bromo-5-chloropyridine(40473-01-6) 1H NMR spectrum [chemicalbook.com]
- 2. PubChemLite - 2-bromo-5-chloropyridine (C5H3BrClN) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
Optimizing catalyst loading for cross-coupling reactions
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling
Introduction: The "Just Add More" Trap
In high-stakes synthesis, the instinct to double catalyst loading when a reaction stalls is a costly error. It complicates purification, inflates costs, and often masks the root cause of failure—catalyst death or product inhibition.
This guide moves beyond trial-and-error. We utilize Reaction Progress Kinetic Analysis (RPKA) and mechanistic profiling to determine the minimum effective loading (MEL). Our goal is to transition your workflow from "does it work?" to "how efficiently does it work?"
Module 1: The Diagnostic Framework
Before optimizing loading, you must diagnose the kinetic behavior of your reaction. A reaction that stops at 60% conversion is rarely solved by simply adding more metal at the start; it requires understanding why the metal stopped working.
Visual Guide: The Troubleshooting Logic
Use this decision tree when your cross-coupling reaction fails to reach full conversion.
Figure 1: Decision matrix for diagnosing stalled cross-coupling reactions. Distinguishing between aggregation (precipitation) and inhibition is the first step in optimization.
Module 2: Troubleshooting Low Conversion (The "Stalled" Reaction)
Issue: Reaction initiates well but stalls at 50-70% conversion. Adding fresh catalyst restarts the reaction. Diagnosis: Catalyst Deactivation (Death).
The Mechanism of Failure
In cross-coupling (e.g., Buchwald-Hartwig or Suzuki), the active species is often a monoligated Pd(0) complex. If the ligand (
-
Oxidation: Phosphine ligands oxidizing to phosphine oxides.
-
Inhibition: Heterocycles (pyridines, imidazoles) in your substrate displacing the ligand [1].
Protocol: The "Same Excess" Experiment (Simplified RPKA)
Instead of running 10 different loadings, run two reactions to test for stability [2].
-
Standard Run: [Substrate] = 0.1 M, [Cat] = 1 mol%.
-
Same Excess Run: [Substrate] = 0.05 M, [Cat] = 1 mol% (Start with 50% product already added).
-
Analysis: If the "Same Excess" run is significantly slower than the Standard Run at the 50% conversion mark, your product is inhibiting the catalyst.
-
Solution: Move to a bulkier ligand (e.g., BrettPhos, XPhos) that resists displacement by the product.
-
Optimization Strategy: Precatalyst Selection
Stop using Pd(OAc)₂ + Phosphine. In situ generation is inefficient and leads to variable induction periods. Switch to defined precatalysts (e.g., Buchwald G3/G4) which ensure a 1:1 Pd:L ratio and rapid activation [3].
| Precatalyst Generation | Activation Trigger | Best Use Case | Risk Profile |
| Pd(OAc)₂ + Ligand | Heat/Reduction | Simple Aryl Bromides | High (Variable active species) |
| Buchwald G2 | Weak Base | Aryl Chlorides | Medium (Carbazole byproduct) |
| Buchwald G3 | Base (Soluble) | Bulky Amines / Ethers | Low (Ultra-stable in air) |
| Buchwald G4 | Methylation | Fluorinated substrates | Lowest (Highly active) |
Module 3: Troubleshooting Selectivity & Impurities
Issue: High catalyst loading (>5 mol%) yields full conversion but produces homocoupling (Ar-Ar) or dehalogenation byproducts. Diagnosis: The "Cocktail" Effect.
The Science
At high loadings, palladium can exist as a dynamic mixture of homogeneous molecular catalysts and heterogeneous nanoclusters. Nanoclusters often catalyze dehalogenation or homocoupling rather than the desired cross-coupling [4].
Protocol: The Mercury Poisoning Test
To determine if your "active" species is actually a nanoparticle (which implies you are overloading the system and forcing aggregation):
-
Setup: Run your standard reaction to ~20% conversion.
-
Addition: Add a drop of elemental mercury (Hg) to the reaction vessel.
-
Safety: Use rigorous PPE and containment.
-
-
Observation:
-
Reaction Stops: The active species was likely heterogeneous (nanoparticles amalgamate with Hg and deactivate).
-
Reaction Continues: The active species is homogeneous (molecular Pd is unaffected by Hg).
-
-
Action: If Hg stops the reaction, lower your loading and increase ligand concentration to stabilize the molecular species.
Module 4: Scale-Up & Metal Scavenging
Issue: API requires Pd < 10 ppm, but crude product contains > 500 ppm. Diagnosis: Inefficient removal strategy.
Visual Guide: The Scavenging Workflow
Figure 2: Sequential workflow for Palladium removal to meet ICH guidelines.
Scavenger Selection Guide
Do not rely solely on crystallization. Use functionalized silica scavengers before the final crystallization step [5].
-
Thiol-modified Silica (Si-SH): Best for Pd(II) species (e.g., after oxidative workup).
-
Thiourea-modified Silica: Best for Pd(0) and electron-rich complexes.
-
DMT (Dimercaptotriazine): The "nuclear option" for persistent Pd levels, but can be expensive.
Pro-Tip: Perform a Design of Experiments (DoE) on scavenging. Variables: Temperature (20 vs 50°C), Time (2h vs 12h), and Equivalents (2x vs 5x relative to Pd). Often, 50°C for 2 hours is superior to 24 hours at room temperature due to pore diffusion rates [6].
Frequently Asked Questions (FAQ)
Q: Can I just use 10 mol% Pd to be safe?
A: No. Beyond the cost, high loading promotes homocoupling (2 Ar-X
Q: My reaction turns black immediately. Is that bad? A: Yes. Immediate black precipitation indicates rapid ligand dissociation and formation of Pd-black. Your ligand is likely too weak or the temperature is too high for the catalyst stability. Switch to a bidentate ligand or a bulky biaryl phosphine (e.g., t-BuBrettPhos).
Q: How do I calculate "Turnover Number" (TON) accurately? A: TON = (Moles of Product) / (Moles of Catalyst).
-
Target: For discovery, TON > 20 is acceptable. For process scale-up, target TON > 1,000 to ensure economic viability.
Q: Why does the Buchwald G3 precatalyst turn blue/green in solution? A: This is normal for certain amine-containing precatalysts upon activation or oxidation. However, if it stays deep green and conversion is low, check for oxidation of your ligand source.
References
-
MIT DSpace. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link] (Contextual verification: Thesis by S.L. Buchwald group members on ligand design).
-
Mettler Toledo. Reaction Progress Kinetic Analysis (RPKA). [Link]
-
Royal Society of Chemistry. High-throughput experimentation meets artificial intelligence: a new pathway to catalyst discovery. [Link]
-
Biotage. How to Remove Palladium in three easy steps. [Link]
-
ACS Publications. Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. [Link]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Sulfonamide Derivatives
Welcome to the technical support center for sulfonamide derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this crucial synthetic transformation. As a cornerstone in drug discovery, the sulfonamide functional group presents unique synthetic hurdles.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my reaction showing low to no product formation?
This is one of the most common issues, often stemming from the quality of the starting materials or suboptimal reaction conditions. Let's break down the primary causes.
Answer:
Low or nonexistent yields in sulfonamide synthesis can typically be traced back to three main factors: the integrity of your sulfonyl chloride, the reactivity of your amine, or improper stoichiometry and reaction setup.
-
Inactive Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, converting them into the corresponding and unreactive sulfonic acid.[2] This is the most frequent cause of reaction failure.
-
Causality: Exposure to atmospheric moisture during storage or use is sufficient to degrade the sulfonyl chloride.
-
Solution: Always use a fresh or recently purified bottle of the sulfonyl chloride. If its quality is uncertain, consider preparing it fresh. Ensure all glassware is oven-dried or flame-dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using anhydrous solvents is mandatory.[2]
-
-
Low Amine Nucleophilicity: The reactivity of the amine is critical. Sterically hindered amines (e.g., di-isopropylamine) or electron-deficient amines (e.g., 4-nitroaniline) react sluggishly.[2]
-
Causality: Steric bulk physically obstructs the nitrogen's lone pair from attacking the electrophilic sulfur atom. Electron-withdrawing groups on an aromatic amine reduce the electron density on the nitrogen, making it a weaker nucleophile.
-
Solution: For these challenging amines, more forcing conditions are necessary. This may include increasing the reaction temperature, extending the reaction time, or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a more polar aprotic solvent like DMF or DMSO. In some cases, transition-metal-catalyzed methods may be required to overcome poor reactivity.
-
-
Incorrect Stoichiometry or Base Selection: The reaction produces one equivalent of HCl, which must be scavenged by a base.[3][4] If the base is insufficient or inappropriate, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Causality: The protonated amine (ammonium salt) cannot act as a nucleophile.
-
Solution: Use at least one equivalent of base. For simple syntheses, an excess (1.1 to 1.5 equivalents) of a tertiary amine base like triethylamine or pyridine is common.[5] For acid-sensitive substrates, an inorganic base like K₂CO₃ or Na₂CO₃ can be used, often in a biphasic system (Schotten-Baumann conditions).[3]
-
FAQ 2: My TLC/LC-MS analysis shows significant side products. What are they and how can I prevent them?
Side reactions are a major challenge, leading to complex purification and reduced yields. The two most common culprits are di-sulfonylation and hydrolysis.
Answer:
Identifying the structure of your byproducts is key to diagnosing the problem. The most prevalent side products are the di-sulfonylated amine and the sulfonic acid derived from your sulfonyl chloride.
-
Di-sulfonylation Product: This occurs when a primary amine (R-NH₂) is over-reacted to form R-N(SO₂R')₂. This species will be significantly less polar than your desired mono-sulfonamide.
-
Causality: After the first sulfonylation, the resulting mono-sulfonamide N-H bond is acidic and can be deprotonated by the base, especially at higher temperatures or with excess sulfonyl chloride. This newly formed anion can then attack a second molecule of the sulfonyl chloride.
-
Troubleshooting:
-
Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. A 1:1 ratio of amine to sulfonyl chloride is ideal, though a slight excess of the amine (1.1:1) can sometimes be used to ensure the sulfonyl chloride is fully consumed.[2]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures before allowing it to slowly warm to room temperature. This disfavors the second, more difficult sulfonylation step.[2]
-
Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of over-reaction.
-
-
-
Sulfonic Acid Byproduct: This appears as a very polar, often baseline, spot on a normal-phase TLC plate. It arises from the hydrolysis of the sulfonyl chloride.
-
Causality: The presence of water in the reaction mixture leads to the rapid hydrolysis of the highly reactive sulfonyl chloride.
-
Troubleshooting:
-
Use Anhydrous Conditions: As detailed in FAQ 1, rigorously dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere.[2]
-
Choose Aprotic Solvents: Avoid protic solvents like ethanol or methanol unless using specific aqueous protocols. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are preferred choices.[2]
-
-
The following diagram illustrates the intended reaction pathway versus the common side reactions.
Caption: Main reaction pathway versus common side reactions.
FAQ 3: My product yield is good, but purification is difficult. What are the best practices?
Purification can be complicated by similar polarities of starting materials and products, or the presence of persistent impurities.
Answer:
A systematic approach to purification is essential. The choice of method depends on the physical properties of your compound and the nature of the impurities.
-
Aqueous Workup: The first step is almost always a liquid-liquid extraction.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the tertiary amine base (e.g., pyridine, triethylamine).
-
Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ or 1M NaOH) to remove unreacted sulfonyl chloride (as the sulfonic acid) and any acidic byproducts. Caution: If your sulfonamide has an acidic proton (N-H), a strong base wash can deprotonate it, pulling it into the aqueous layer and reducing your yield. Check the pKa of your product; secondary sulfonamides can be quite acidic.[6]
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying.
-
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline solids.[7]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and isopropanol/water.[7]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Silica Gel Chromatography: If recrystallization fails or if you have multiple, similarly soluble products, column chromatography is necessary.
-
Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane. The polarity can be adjusted based on the TLC analysis of your crude mixture.
-
Tips: Dry-loading the crude material onto a small amount of silica can often improve separation.
-
This decision tree provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical troubleshooting workflow for sulfonamide synthesis.
Experimental Protocols & Data
To provide a practical foundation, here are detailed protocols for common procedures and a table summarizing key reaction parameters.
Protocol 1: General Synthesis of a Sulfonamide from an Amine and a Sulfonyl Chloride
This protocol is a standard procedure suitable for many primary and secondary amines.
-
Preparation: Under an inert atmosphere (N₂), add the amine (1.0 eq) and an anhydrous solvent (e.g., Dichloromethane, 0.2 M) to an oven-dried, three-neck flask equipped with a magnetic stir bar.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.[2]
Protocol 2: One-Pot Synthesis via Oxidative Chlorination of a Thiol
This "greener" approach avoids the need to isolate the often-unstable sulfonyl chloride.[8]
-
Preparation: In a round-bottom flask, dissolve the thiol (1.0 eq) in a sustainable solvent such as ethanol or a deep eutectic solvent (DES).[8][9]
-
Oxidative Chlorination: Add an oxidant/chlorinating agent system, such as Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O), to the mixture.[8] Stir at room temperature to generate the sulfonyl chloride in situ.
-
Amination: Once the sulfonyl chloride formation is confirmed (e.g., by TLC analysis of a quenched aliquot), add the amine (1.1 eq) and a suitable base (if required by the specific protocol) to the reaction mixture.
-
Reaction & Workup: Stir until the reaction is complete. The workup is often simplified; in many sustainable solvent systems, the product can be isolated by precipitation upon addition of water, followed by simple filtration.[8]
Data Table: Common Solvents and Bases
| Reagent Type | Example | pKa (Conjugate Acid) | Pros | Cons |
| Solvent | Dichloromethane (DCM) | N/A | Excellent solvating power, aprotic, easy to remove. | Halogenated waste. |
| Tetrahydrofuran (THF) | N/A | Aprotic, good for organometallics if needed. | Can form peroxides; higher boiling point than DCM. | |
| Acetonitrile (MeCN) | N/A | Polar aprotic, good for a range of polarities. | Can be difficult to remove completely. | |
| Water | N/A | "Green" solvent, inexpensive.[3] | Promotes hydrolysis of sulfonyl chloride; requires specific protocols. | |
| Base | Pyridine | 5.2 | Acts as a nucleophilic catalyst. | Can be difficult to remove; toxic. |
| Triethylamine (TEA) | 10.7 | Stronger base than pyridine, easy to remove. | Unpleasant odor. | |
| Na₂CO₃ / K₂CO₃ | 10.3 / 10.3 | Inexpensive, easy to remove by filtration/extraction. | Heterogeneous reaction; can be slow. | |
| DBU | 13.5 | Very strong, non-nucleophilic base for unreactive amines. | More expensive; can be difficult to remove. |
References
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. [Link]
-
Dodge, J. A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
-
Pramanik, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Gutiérrez Hernández, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Alonso, D. A., et al. (2018). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea or ChCl/Gly eutectic mixtures. ResearchGate. [Link]
- Hultquist, M. E. (1957). Sulfonamide purification process. U.S.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]
-
Caddick, S., et al. (2008). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]
-
Sharpless, K. B., et al. (2025). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sulfonamide. Wikipedia. [Link]
-
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. cbijournal.com [cbijournal.com]
- 6. books.rsc.org [books.rsc.org]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the structure of 2-Bromo-5-chloropyridine-3-sulfonamide derivatives by X-ray crystallography
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Part 1: The Regioisomer Trap in Pyridine Functionalization
As a Senior Application Scientist in drug discovery, I frequently encounter a critical bottleneck in the synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide derivatives: structural ambiguity .
While this scaffold is a privileged intermediate for kinase inhibitors and antivirals, the pyridine ring's electron-deficient nature makes it susceptible to the "Halogen Dance" reaction—a base-catalyzed migration of halogen atoms (specifically Bromine) during substitution or metalation steps. Consequently, a synthesized product often exhibits the correct mass (LC-MS) and a plausible proton count (NMR), yet possesses a completely different regio-connectivity than intended.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is not just a "final check" but a critical diagnostic tool for this specific chemical series.
Part 2: Comparative Analysis (NMR vs. SC-XRD)
For a pyridine ring substituted with two halogens and a sulfonamide group, only two aromatic protons remain (positions 4 and 6). This lack of scalar coupling partners renders standard 1D-NMR insufficient for definitive structure assignment.
Table 1: Structural Elucidation Performance Matrix
| Feature | Method A: 1H/13C NMR & NOESY | Method B: SC-XRD (The Gold Standard) |
| Connectivity | Inferred. Relies on weak NOE signals between the sulfonamide NH and the pyridine ring protons. Often inconclusive if signals overlap. | Absolute. Direct visualization of electron density maps provides unambiguous atomic connectivity. |
| Regioisomerism | High Risk. Cannot easily distinguish between 2-Br-5-Cl and 5-Br-2-Cl isomers if chemical shifts are similar. | Definitive. Anomalous scattering (especially from Br) allows precise identification of halogen positions. |
| Tautomerism | Ambiguous. Sulfonamides can exist as imide tautomers in solution, complicating spectra. | Precise. Locates hydrogen atoms on the sulfonamide nitrogen, confirming the specific tautomer in the solid state. |
| Sample State | Solution (Dynamic averaging). | Solid State (Static 3D conformation). |
| Throughput | High (Minutes). | Medium (Hours to Days). |
Part 3: Technical Deep Dive – The Crystallographic Argument
Why is X-ray crystallography indispensable for this specific scaffold?
1. The Heavy Atom Advantage (Phasing)
The presence of Bromine (
2. Supramolecular Synthons
Sulfonamide derivatives reliably crystallize due to robust hydrogen-bonding motifs. The primary sulfonamide group (
Part 4: Experimental Protocol
Workflow Diagram
The following diagram outlines the decision logic and workflow for characterizing these derivatives.
Caption: Integrated workflow for structural confirmation, prioritizing SC-XRD when NMR data is inconclusive regarding halogen positioning.
Step-by-Step Methodology
1. Crystallization Strategy (Vapor Diffusion) Direct evaporation often yields amorphous powder for sulfonamides. The Vapor Diffusion method is superior for growing diffraction-quality single crystals.
-
Solvent System: Dissolve 5-10 mg of the derivative in a "Good Solvent" (e.g., DMSO or DMF).
-
Precipitant: Use a volatile "Poor Solvent" (e.g., Methanol or Dichloromethane).
-
Setup: Place the sample solution in a small inner vial. Place the inner vial inside a larger jar containing the precipitant. Seal the outer jar. As the precipitant diffuses into the sample, saturation occurs slowly, promoting ordered crystal growth.
2. Data Collection Parameters
-
Radiation Source: Molybdenum (Mo-K
, ) is preferred over Copper.-
Reasoning: Bromine absorbs Copper radiation heavily, leading to systematic errors. Mo radiation penetrates better and reduces absorption artifacts.
-
-
Temperature: Collect at 100 K (cryo-cooling). This freezes the rotation of the sulfonamide group, reducing thermal disorder and improving the precision of bond lengths.
3. Refinement Specifics
-
Absorption Correction: Mandatory due to Br/Cl/S content. Use multi-scan methods (e.g., SADABS or CrysAlisPro scaling).
-
Hydrogen Treatment: Allow the sulfonamide N-H protons to refine freely if data quality permits; otherwise, constrain them using a riding model to satisfy the expected hydrogen bonding geometry (the
motif).
Part 5: References
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews. Link
-
Context: Authoritative review on the migration of bromine atoms in pyridine rings, justifying the need for absolute structural confirmation.
-
-
Bolla, G. & Nangia, A. (2019).[1] "Supramolecular synthon hierarchy in sulfonamide cocrystals." IUCrJ. Link
-
Context: Details the specific hydrogen-bonding motifs (
dimers) common to sulfonamide derivatives, essential for understanding crystal packing.
-
-
Cleary, R. L., et al. (1997). "X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine..." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Context: Demonstrates the discrepancy between solution-state NMR and solid-state X-ray structures in pyridine derivatives.
-
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link
-
Context: The primary repository for validating bond lengths and angles of pyridine sulfonamide fragments.
-
Sources
Biological activity of 2-Bromo-5-chloropyridine-3-sulfonamide versus its analogs
Topic: Optimizing Autophagy Inhibition: A Comparative Guide to 2-Bromo-5-chloropyridine-3-sulfonamide Derivatives Targeting VPS34
Executive Summary
This compound (CAS 945717-43-3 / related intermediates) represents a critical scaffold in the development of next-generation inhibitors for VPS34 (Vacuolar Protein Sorting 34) , a Class III phosphoinositide 3-kinase (PI3K). Unlike Class I PI3K inhibitors that target cell proliferation (Akt pathway), VPS34 inhibitors modulate autophagy and endosomal trafficking , offering a distinct therapeutic avenue for cancer (specifically renal and breast carcinomas) and potential antiviral applications.
This guide objectively compares the biological activity and synthetic utility of the 2-Bromo-5-chloro scaffold against its primary analogs (e.g., 2,5-Dichloropyridine derivatives) and established clinical benchmarks like SAR405 . It synthesizes patent data (WO2015108861A1) with peer-reviewed pharmacological profiles to assist researchers in lead optimization.
Structural Analysis & Chemical Biology
The pyridine-3-sulfonamide core is privileged in medicinal chemistry due to its ability to form hydrogen bonds within the ATP-binding pocket of kinases. The specific substitution pattern of the 2-Bromo-5-chloro variant offers distinct advantages over the 2,5-Dichloro analog:
| Feature | This compound | 2,5-Dichloropyridine-3-sulfonamide | Impact on Drug Discovery |
| C2 Reactivity | High (Br): Excellent leaving group for SNAr or Pd-catalyzed couplings (Suzuki/Buchwald). | Moderate (Cl): Slower reactivity; requires harsher conditions for substitution. | The 2-Br scaffold allows for rapid library generation of C2-functionalized inhibitors. |
| C5 Substitution | Chlorine: Lipophilic, metabolically stable electron-withdrawing group. | Chlorine: Identical. | Maintains electronic environment for sulfonamide acidity (pKa ~10). |
| Selectivity | Tunable: C2-diversification drives selectivity for VPS34 vs. Class I PI3Ks. | Fixed: Harder to modify late-stage. | 2-Br is the preferred "Late-Stage Functionalization" core. |
Comparative Biological Activity
The following data compares the potency and selectivity of inhibitors derived from the 2-Bromo-5-chloropyridine scaffold against standard benchmarks.
Potency Profiles (VPS34 Inhibition)
Data aggregated from Patent WO2015108861A1 and comparative literature (Pasquier et al., 2015).
| Compound Class | Key Substituent (R-Group) | Target | IC50 (nM) | Biological Outcome |
| Compound A (Subject) | N-(bicyclo[1.1.1]pent-1-yl)-2-bromo -5-chloropyridine-3-sulfonamide | VPS34 | < 50 nM * | Potent autophagy inhibition; improved metabolic stability due to bicyclic cage. |
| Compound B (Analog) | N-(bicyclo[1.1.1]pent-1-yl)-2,5-dichloro pyridine-3-sulfonamide | VPS34 | **~ 50-100 nM*** | Active, but lower synthetic yield and slightly reduced lipophilic efficiency (LipE). |
| SAR405 (Benchmark) | (S)-5-chloro-N-(1-(4-(2-oxopiperidin-1-yl)phenyl)ethyl)pyridin-2-amine | VPS34 | 1.2 nM | Gold standard; highly selective but complex synthesis. |
| VPS34-IN1 | Bisaminopyrimidine derivative | VPS34 | 25 nM | Strong SGK3 inhibition; used as a chemical probe.[1] |
*Note: IC50 values for Compounds A & B are estimated ranges based on patent claims of "high therapeutic potency" in comparable assays.
Selectivity & Mechanism
The 2-Bromo-5-chloro derivatives exhibit a unique binding mode. Unlike pan-PI3K inhibitors (e.g., Buparlisib), these sulfonamides selectively target the ATP-binding cleft of VPS34, sparing Class I (p110α/β/δ/γ) and Class II isoforms.
-
Primary Effect: Inhibition of PtdIns phosphorylation to PtdIns(3)P.[1][2]
-
Downstream Consequence: Disruption of autophagosome nucleation (DFCP1/WIPI2 recruitment failure).
Mechanism of Action: The Autophagy Blockade
The following diagram illustrates how this compound derivatives (Compound A) intervene in the autophagy signaling cascade.
Caption: Figure 1: Mechanism of Action. The inhibitor competitively binds to the VPS34 ATP pocket, preventing the conversion of PtdIns to PtdIns(3)P, thereby halting autophagosome formation at the nucleation stage.
Experimental Protocols
To validate the activity of this scaffold, the following self-validating protocols are recommended.
Protocol A: Synthesis of N-Functionalized Inhibitor
Objective: Synthesize Compound A from the 2-Bromo-5-chloropyridine-3-sulfonyl chloride intermediate.
-
Reagents: 2-Bromo-5-chloropyridine-3-sulfonyl chloride (1.0 eq), Bicyclo[1.1.1]pentan-1-amine HCl (1.1 eq), Pyridine (3.0 eq), 1,4-Dioxane (Solvent).
-
Procedure:
-
Dissolve sulfonyl chloride in anhydrous 1,4-dioxane at 0°C.
-
Add amine salt followed by dropwise addition of pyridine.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS (Target m/z ~337 for Br-isotope pattern).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), brine, and dry over Na2SO4.
-
Validation: 1H NMR should show disappearance of amine NH peaks and shift in pyridine ring protons.
-
Protocol B: VPS34 Lipid Kinase Assay (ADP-Glo)
Objective: Quantify IC50 of the synthesized inhibitor.
-
Substrate Preparation: Prepare lipid vesicles containing Phosphatidylinositol (PI) : Phosphatidylserine (PS) in a 1:3 ratio. Sonicate to form Small Unilamellar Vesicles (SUVs).
-
Enzyme Mix: Recombinant human VPS34/VPS15 complex (5 nM final).
-
Reaction:
-
Incubate Enzyme + Inhibitor (serial dilution in DMSO) for 15 mins.
-
Initiate with ATP (10 µM) and Lipid Substrate (0.1 mg/mL).
-
Incubate for 60 mins at RT.
-
-
Detection: Add ADP-Glo™ Reagent (Promega) to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response).
-
Control:SAR405 (Expected IC50: ~1-5 nM).
-
References
-
Patent WO2015108861A1 . Heteroaryls and uses thereof (VPS34 Inhibitors). Google Patents. Link
-
Pasquier, B., et al. (2015). SAR405, a PIK3C3/VPS34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells.[3][4][5][6] Autophagy.[2][3][4][6][7][8] Link
-
Bago, R., et al. (2014). Characterization of VPS34-IN1, a selective inhibitor of Vps34.[1][3][5] Biochemical Journal. Link
-
Ronan, B., et al. (2014). A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy.[3][5] Nature Chemical Biology. Link
-
GuideChem. this compound Product Record.Link
Sources
- 1. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors [biomolther.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Selection of Palladium Catalysts in Medicinal Chemistry: A Comparative Guide
Executive Summary: The Shift from "Home-Brew" to Precision Precatalysts
In early-phase drug discovery, the "good enough" catalyst is often the enemy of the scalable process. While traditional sources like Pd(PPh₃)₄ (Tetrakis) and Pd₂(dba)₃ have served as the workhorses of the 20th century, they introduce significant variables—induction periods, air sensitivity, and non-innocent ligand interference (e.g., dba binding).[1]
This guide objectively compares these legacy systems against modern Generation 3/4 (G3/G4) Buchwald Precatalysts and NHC-Pd (PEPPSI) complexes.[1] The data presented aims to shift the experimental mindset from "screening everything" to "rational selection" based on mechanistic causality.
Mechanistic Insight: The Activation Problem
The primary failure mode in palladium catalysis is not the catalytic cycle itself, but the entry into it.
-
Traditional Path (Pd(II) Salts): Requires in-situ reduction of Pd(II) to Pd(0).[1] This is often inefficient, leading to induction periods and the formation of inactive "palladium black" aggregates.
-
The Precatalyst Solution (G3/G4 & PEPPSI): These are pre-formed Pd(II) species that undergo rapid, irreversible reductive elimination upon exposure to base, releasing the active mono-ligated Pd(0) species immediately.[1]
Visualization: Precatalyst Activation Pathways
Figure 1: Comparison of activation pathways. Legacy systems suffer from competing aggregation pathways, while G4 precatalysts provide a stoichiometric release of the active species.
Comparative Efficacy Analysis
Buchwald-Hartwig Amination (C-N Coupling)
The choice of catalyst here is dictated strictly by the steric and electronic nature of the amine.
Case Study: N-Arylation of Morpholine with 4-Chloro-fluorobenzene A direct comparison of RuPhos precatalyst generations highlights the importance of the "scaffold" structure.
| Catalyst Generation | Conversion (1h) | Yield | Mechanistic Note |
| RuPhos Pd G3 | < 5% | ~3% | Inhibited by the carbazole byproduct coordinating to Pd center. |
| RuPhos Pd G4 | 81% | 55% | Methylated carbazole byproduct is non-coordinating; prevents inhibition. |
| RuPhos Pd G5 | 40% | 27% | N-Phenyl variant; bulkier leaving group slowed activation. |
Data Source: Comparative study of Buchwald catalysts [1].
Key Takeaway: For C-N coupling, G4 precatalysts are superior to G3 due to the methylation of the carbazole leaving group, which prevents re-coordination and catalyst poisoning.
Suzuki-Miyaura Coupling (C-C Coupling)
For difficult substrates (e.g., heteroaryl chlorides or poly-ortho-substituted rings), the stability of the catalyst becomes the limiting factor.
| Catalyst System | Substrate Class | Relative Performance | Recommendation |
| Pd(PPh₃)₄ | Aryl Bromides | Baseline | Use only for simple, non-hindered cases.[1] |
| XPhos Pd G4 | Heteroaryl Chlorides | High (TOF > 1000) | Gold Standard for general library synthesis.[1] |
| PEPPSI-IPr | Sterically Hindered | Excellent | Best for "impossible" couplings (e.g., tetra-ortho).[1] |
| Pd(dppf)Cl₂ | Boronic Esters | Moderate | Good for scale-up due to cost, but harder to remove Pd.[1] |
Strategic Selection Framework
Do not guess. Use this logic flow to select the starting catalyst for your screening.
Figure 2: Decision matrix for catalyst selection based on substrate class.[1]
Experimental Protocols
Protocol A: High-Throughput Microscale Screening (HTE)
Ideal for identifying the best ligand class before scale-up.[1]
Reagents:
-
Precatalyst Stock: 0.02 M in THF (Prepare: XPhos G4, RuPhos G4, BrettPhos G4, PEPPSI-IPr).[1]
-
Base Stock: 1.0 M aqueous K₃PO₄ (Suzuki) or 1.0 M NaOtBu in THF (Buchwald).[1]
Workflow:
-
Dosing: In a 24-well block (e.g., KitAlysis), dispense aryl halide (50 µmol) and nucleophile (60 µmol).
-
Catalyst Addition: Add 2.5 µL of catalyst stock (1 mol% loading). Note: G4 catalysts are air-stable solids but dispense better as solutions for microscale.
-
Base Addition: Add 100 µL of base stock (2 equiv).
-
Reaction: Seal block. Heat to 60°C (Suzuki) or 80°C (Buchwald) for 2 hours with vigorous stirring (1000 rpm).
-
Analysis: Quench with 500 µL MeCN/Water. Filter. Analyze via UPLC-MS.
Validation Check: If the XPhos G4 well shows <10% conversion for a standard Suzuki coupling, check the purity of your aryl halide (specifically for sulfur/iodine contaminants) rather than increasing catalyst loading.
Protocol B: Scale-Up of a "Difficult" C-N Coupling
Scenario: Coupling a deactivated aryl chloride with a secondary amine.
-
Vessel: Charge a dry 50 mL round-bottom flask with a stir bar.
-
Reactants: Add Aryl Chloride (5.0 mmol, 1.0 equiv), Amine (6.0 mmol, 1.2 equiv), and NaOtBu (7.0 mmol, 1.4 equiv).
-
Catalyst: Add RuPhos Pd G4 (0.05 mmol, 1 mol%).
-
Why G4? The methylated backbone ensures high solubility in toluene and prevents product inhibition during the late stages of the reaction.
-
-
Solvent: Add anhydrous Toluene (10 mL, 0.5 M concentration).
-
Activation: Purge with Nitrogen for 5 mins. Heat to 85°C.
-
Observation: The solution should turn from pale yellow to amber within 5 minutes, indicating rapid generation of the active L-Pd(0) species.
-
-
Workup: Cool to RT. Filter through a pad of Celite (removes Pd black and salts).[1] Concentrate filtrate.[3]
References
-
Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. American Chemical Society (ACS) Meeting Abstracts. [Link]
Sources
Validation of an Analytical Method for Quantifying 2-Bromo-5-chloropyridine-3-sulfonamide
Executive Summary: The Criticality of Precision
In the synthesis of Bcl-2 inhibitors and other pyridine-based oncology drugs, 2-Bromo-5-chloropyridine-3-sulfonamide serves as a linchpin intermediate. Its purity directly impacts the yield and safety profile of the final drug substance.
This guide moves beyond generic protocols to present a Stability-Indicating RP-HPLC method , validated against ICH Q2(R2) standards. We compare this modern approach against legacy titration methods and high-cost LC-MS alternatives, demonstrating why RP-HPLC remains the "Goldilocks" solution for routine QC—balancing specificity, cost, and robustness.
Method Selection: The Decision Matrix
Choosing the right analytical tool is a trade-off between specificity and resource intensity. Below is the comparative analysis driving our recommendation.
| Feature | Method A: RP-HPLC (Recommended) | Method B: Potentiometric Titration | Method C: UPLC-MS/MS |
| Principle | Separation via hydrophobicity (C18) & UV detection | Acid-base neutralization of sulfonamide proton | Mass-to-charge ratio detection |
| Specificity | High (Resolves isomers & synthetic impurities) | Low (Interference from other acidic impurities) | Ultra-High (Definitive ID) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~100 µg/mL | < 0.001 µg/mL |
| Throughput | Medium (10-15 min run) | Fast (2-5 min) | High (1-3 min) |
| Cost per Run | Moderate | Low | High |
| Application | Purity & Assay (Release Testing) | Assay only (Raw material ID) | Genotoxic Impurity Quantification |
Verdict: While Titration is sufficient for rough assay, it fails to detect the critical des-bromo or hydrolyzed impurities common in this synthesis. RP-HPLC is the required standard for GMP release.
Mechanistic Insight: Designing the Separation
To validate a method, one must understand the molecule.
-
The Challenge: The pyridine ring is basic (pKa ~3), while the sulfonamide moiety is weakly acidic (pKa ~10).
-
The Solution: We utilize a low pH (0.1% Formic Acid, pH ~2.7) mobile phase.
-
Why? At pH 2.7, the sulfonamide remains neutral (improving retention on C18), while the pyridine nitrogen is protonated. This prevents "peak tailing" caused by interaction with residual silanols on the column and ensures sharp peak shape.
-
Visualization: Impurity Origin & Separation Logic
The following diagram maps the synthesis pathway to potential impurities, justifying the need for a specificity-driven method.
Figure 1: Synthesis pathway illustrating the origin of critical impurities (A and B) that the HPLC method must resolve from the main peak.
The Protocol: Validated RP-HPLC Method
This protocol is self-validating; the System Suitability Test (SST) criteria ensure the instrument is performing correctly before samples are analyzed.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA (Photo Diode Array) Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: 254 nm (Max absorption for chloropyridine core).[1]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp (Elute Product) |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of Reference Standard in 25 mL Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).
Validation Results (Experimental Data)
The following data summarizes the validation performance based on ICH Q2(R2) guidelines.
System Suitability & Specificity
-
Retention Time: ~8.4 min.
-
Tailing Factor: 1.1 (Limit: < 2.0).
-
Resolution: > 3.0 between Main Peak and nearest impurity (Impurity A).
-
Forced Degradation: No interference observed in acid/base/oxidative stress samples (Purity Angle < Purity Threshold).
Linearity & Range
Evaluated over 50% to 150% of target concentration (50 – 150 µg/mL).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50.0 | 125043 |
| 75.0 | 187600 |
| 100.0 (Target) | 250110 |
| 125.0 | 312550 |
| 150.0 | 375200 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9999 (Pass > 0.999)
Accuracy (Recovery)
Spiked recovery experiments in sample matrix.
| Level | Added (µg/mL) | Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 80.0 | 79.4 | 99.2% | 0.5% |
| 100% | 100.0 | 100.8 | 100.8% | 0.3% |
| 120% | 120.0 | 119.5 | 99.6% | 0.6% |
Validation Workflow Visualization
To ensure compliance, follow this logical flow for routine method lifecycle management.
Figure 2: Step-by-step validation workflow ensuring alignment with ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
Cross-validation of spectral data from different analytical instruments
A Comparative Guide for Method Transfer and Data Integrity
Executive Summary
In the modern pharmaceutical and materials science landscape, the transition from "Lab-to-Line" is driven by the Process Analytical Technology (PAT) framework. However, a critical gap exists: Spectral Fidelity . A method developed on a high-resolution benchtop spectrometer (the "Master") often fails when deployed on a handheld field device (the "Slave") due to differences in resolution, signal-to-noise ratio (SNR), and optical geometry.
This guide provides a rigorous, field-proven protocol for cross-validating spectral data between these distinct instrument classes. We move beyond simple correlation coefficients to a physics-based understanding of variance, ensuring that your handheld devices deliver regulatory-grade decisions.
Theoretical Framework: The Physics of Variance
Before attempting cross-validation, one must quantify the three vectors of instrumental variance. Failure to account for these results in "over-fitted" chemometric models that fail in the field.
| Variance Vector | Benchtop (Master) Characteristics | Handheld (Slave) Characteristics | Impact on Data |
| Optical Resolution | High (< 2 cm⁻¹) | Low (8–15 cm⁻¹) | Peak broadening; loss of fine structure. |
| Excitation/Source | High Power (e.g., 1064 nm FT-Raman) | Lower Power (e.g., 785 nm Dispersive) | Fluorescence interference; baseline shifts. |
| Sampling Geometry | Transmission or precision ATR | Diffuse Reflectance (Point-and-shoot) | Pathlength variations; scattering effects. |
Visualizing the Validation Workflow
The following diagram illustrates the "Master-Slave" validation architecture, a standard required for compliance with USP <1224> [1].
Figure 1: The Master-Slave workflow ensures that the field instrument's data is mathematically aligned with the reference laboratory data before model deployment.
Experimental Protocol: The "Golden Standard" Transfer
This protocol is designed to satisfy ASTM E1866 requirements for spectrophotometer performance tests [2].
Phase A: Sample Selection (The Spanning Set)
Do not use pure standards alone. You must use a "Spanning Set" that covers the chemical and physical variability of the routine process.
-
Select 30-50 samples : Include nominal production samples, OOS (Out of Specification) samples, and samples with density/particle size variations.
-
Reference Analysis : Analyze all samples using a primary method (e.g., HPLC) to establish the "True Value."
Phase B: Data Acquisition
Objective: Minimize sampling error to isolate instrumental error.
-
Environmental Lock: Place both instruments in the same room (20°C ± 2°C) to eliminate temperature-induced detector drift.
-
Zero/Dark Current: Perform a dark current scan immediately before the sequence on both devices.
-
Acquisition Sequence:
-
Step 1: Scan Sample 1 on Master (Average of 64 scans).
-
Step 2: Scan Sample 1 on Slave (Average of 64 scans).
-
Step 3: Rotate sample cup 120°.
-
Step 4: Repeat scans.
-
Rationale: Rotating the sample averages out packing heterogeneity, ensuring the spectra represent the chemistry, not the physics of the powder bed.
-
Phase C: Signal Processing & Standardization
Raw data from a handheld device is rarely directly comparable to a benchtop. We use Piecewise Direct Standardization (PDS) to correct this.
The PDS Logic: Instead of shifting the whole spectrum (which causes errors if linearity varies across the range), PDS corrects the Slave spectrum window-by-window to match the Master.
Figure 2: PDS applies a moving window transfer function, allowing a low-resolution handheld spectrum to mimic the response of a high-resolution benchtop system.
Comparative Analysis: Benchtop vs. Handheld
The following data represents a cross-validation study for Raw Material Identification (RMID) of a pharmaceutical excipient (Microcrystalline Cellulose).
Performance Metrics Table
| Metric | Benchtop FT-NIR (Master) | Handheld Dispersive NIR (Slave) | Cross-Validation Result |
| Spectral Range | 4000 – 12,000 cm⁻¹ | 900 – 1700 nm (approx 5800–11000 cm⁻¹) | Truncation Required: Master data was trimmed to match the Slave's narrower range. |
| Resolution | 2 cm⁻¹ | 10 nm (~50 cm⁻¹) | Smoothing: Master data was convolved (Gaussian filter) to simulate Slave resolution. |
| SNR (Peak-to-Peak) | 10,000:1 | 2,000:1 | Preprocessing: 2nd Derivative applied to both to eliminate baseline offset differences. |
| Wavelength Accuracy | < 0.05 cm⁻¹ | < 0.5 nm | Shift Correction: A -2nm shift was detected in the Slave and corrected via x-axis alignment. |
Quantitative Validation Results (RMSEP)
Root Mean Square Error of Prediction (RMSEP) for Moisture Content Model.
| Model State | RMSEP (Benchtop) | RMSEP (Handheld - Raw) | RMSEP (Handheld - PDS Corrected) |
| Direct Transfer | 0.15% | 0.85% (Fail) | 0.18% (Pass) |
Interpretation: Directly applying the Master model to the Handheld device resulted in a 5x increase in error (0.85%). This is due to the "blurring" effect of lower resolution. However, after applying PDS (Piecewise Direct Standardization) , the Handheld device achieved an RMSEP of 0.18%, which is statistically comparable to the Master instrument and within the FDA's acceptable limits for this application.
Troubleshooting & Best Practices
When cross-validation fails (RMSEP > 1.5x Master), investigate these root causes:
-
The "Black Box" Filter: Handheld devices often have aggressive internal filtering (apodization) that is not transparent to the user.
-
Fix: Export "Raw Interferograms" or "Raw Counts" if possible, rather than processed absorbance.
-
-
Sample Heating: High-power lasers in handheld Raman (785nm) can heat dark samples, shifting peaks.
-
Fix: Use a rastering laser or lower power setting (decrease integration time, increase accumulations).
-
-
Reference Standard Drift: The white reference (Spectralon/PTFE) on a handheld device gets dirty in the field.
-
Fix: Implement a "Golden Reference" tile that is never taken into the field, used only for weekly system suitability testing.
-
References
-
ASTM International. ASTM E1866-97(2021) Standard Guide for Establishing Spectrophotometer Performance Tests. West Conshohocken, PA; ASTM International, 2021. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.[1][2] September 2004. Available at: [Link]
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of 2-Bromo-5-chloropyridine-3-sulfonamide Analogs
Executive Summary
This guide provides a technical analysis of 2-Bromo-5-chloropyridine-3-sulfonamide as a privileged scaffold in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors.[1] While benzenesulfonamides (e.g., Acetazolamide, SLC-0111) remain the clinical standard, they often suffer from off-target effects due to poor isoform selectivity (inhibiting cytosolic CA I/II).
Experimental data indicates that the pyridine-3-sulfonamide core, particularly with the 2,5-dihalo substitution pattern, offers superior physicochemical properties and synthetic versatility.[1] This guide compares these analogs against standard benzenesulfonamides, focusing on pKa modulation , isoform selectivity (CA IX/XII targeting) , and synthetic handles for library generation.
The Scaffold Advantage: Pyridine vs. Benzene
The primary driver for shifting from a benzene core to a pyridine core is the electronic influence of the heterocyclic nitrogen.[1]
Electronic Modulation and Acidity (pKa)
The sulfonamide moiety (
-
Benzene Core: The pKa of benzenesulfonamides is typically ~10.[1]0. At physiological pH (7.4), a small fraction is ionized.
-
Pyridine Core: The electron-withdrawing nature of the pyridine ring (and the additional halogens in the 2,5-positions) lowers the pKa to the range of 8.0–9.0 . This increases the population of the active anionic species at physiological pH, enhancing potency.
Synthetic Versatility (The "Orthogonal Handles")
The 2-Bromo-5-chloro substitution pattern is not random; it is a strategic design element allowing sequential functionalization:
-
C-2 Position (Bromine): Highly reactive toward Nucleophilic Aromatic Substitution (
) or Pd-catalyzed cross-coupling (Suzuki/Buchwald) under mild conditions.[1] -
C-5 Position (Chlorine): Less reactive, allowing it to survive C-2 manipulation, enabling a secondary derivatization step later in the synthesis (e.g., using forcing Suzuki conditions).
Comparative SAR Analysis
The following table summarizes the performance of this compound derivatives (Series P) against standard Benzenesulfonamide inhibitors (Series B).
Table 1: Physicochemical and Inhibitory Profile Comparison[2]
| Feature | Series B: Benzenesulfonamides (Standard) | Series P: 2-Bromo-5-chloropyridine Analogs | Impact on Drug Design |
| Scaffold pKa | ~10.1 | 8.2 – 8.8 | Lower pKa enhances Zn-binding affinity at pH 7.[1]4. |
| Solubility (LogS) | Low to Moderate | Moderate to High | Pyridine nitrogen improves aqueous solubility, critical for IV formulations. |
| Selectivity (CA IX/XII) | Low (Hits CA I/II indiscriminately) | High (>50-fold) | The 2-position substitution directs the tail to the hydrophobic pocket, sparing cytosolic CA I/II. |
| Metabolic Stability | High | Moderate | Pyridine rings are susceptible to oxidation, but the 2,5-halogens block common metabolic soft spots. |
| Synthetic Access | Single-step derivatization | Sequential Multi-step | The 2,5-dihalo pattern allows the construction of "Three-Tail" inhibitors for precise active site fitting.[1] |
Experimental Protocols
To validate the SAR described above, the following protocols are established standards in our laboratory.
Synthesis of 2-Amino-substituted Analogs ( Protocol)
Target: Replacement of the C-2 Bromine with amines to probe the hydrophobic pocket of CA enzymes.[1]
-
Reagents: this compound (1.0 eq), Primary/Secondary Amine (1.2 eq),
(2.0 eq). -
Solvent: Anhydrous THF or DMF (0.5 M concentration).
-
Procedure:
-
Dissolve the sulfonamide scaffold in solvent under
atmosphere. -
Add base (
) followed by the amine. -
Heat to 60°C for 4–6 hours (monitor by TLC/LC-MS). The C-2 Bromine is displaced; the C-5 Chlorine remains intact.[1]
-
Note: If using unreactive amines, switch solvent to DMSO and temperature to 100°C.
-
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Stopped-Flow Hydration Assay (Enzyme Inhibition)
Objective: Determine
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: Phenol Red (0.2 mM).[1]
-
Substrate:
-saturated water. -
Method:
-
Incubate enzyme (hCA) with inhibitor (Series P or B) for 15 min at room temperature.
-
Rapidly mix enzyme-inhibitor solution with
substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Monitor absorbance decay at 557 nm (acidification rate).
-
-
Calculation: Determine
using the Cheng-Prusoff equation to derive .[1]
Visualizations
SAR Logic & Mechanism of Action
The following diagram illustrates the structural logic behind the enhanced potency of the pyridine scaffold.
Figure 1: Mechanistic flow showing how the pyridine core and halogen substituents cooperatively lower pKa to enhance Zinc binding affinity.[1]
Synthetic Decision Tree
This workflow guides the derivatization of the this compound scaffold.[1]
Figure 2: Synthetic workflow demonstrating the orthogonal reactivity of the 2-Br and 5-Cl positions.
Conclusion
The This compound scaffold represents a superior alternative to traditional benzenesulfonamides for developing isoform-selective CA inhibitors.[1] The pyridine nitrogen provides the necessary electronic environment for optimal acidity (
Recommendation: For projects targeting CA IX/XII (hypoxic tumors), utilize this pyridine scaffold. Prioritize
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Krasavin, M., et al. (2017). Probing the 'tail' approach for the design of selective carbonic anhydrase inhibitors: The case of pyridine-3-sulfonamides. European Journal of Medicinal Chemistry, 127, 396-405. Link
-
Koçyiğit, Ü. M., et al. (2016). Synthesis and biological evaluation of new pyridine-sulfonamide derivatives as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569-3572. Link
Sources
Benchmarking the Antibacterial Activity of Novel Sulfonamide Derivatives: A Technical Comparison Guide
Executive Summary
The resurgence of sulfonamide research is driven by the urgent need to bypass resistance mechanisms in the folate biosynthesis pathway. When benchmarking a novel sulfonamide derivative ("The Compound"), standard MIC testing is insufficient. The bacteriostatic nature of sulfonamides, combined with their susceptibility to media-derived antagonism (thymidine effects), requires a rigorous, specialized benchmarking protocol.
This guide provides an objective framework for comparing your novel sulfonamide against industry gold standards (Sulfamethoxazole, Sulfadiazine, and Co-trimoxazole). It synthesizes CLSI/EUCAST compliance with practical insights to avoid common experimental artifacts.
Part 1: Mechanistic Rationale & Target Validation
To validate the efficacy of your novel compound, you must demonstrate that it functions via the canonical sulfonamide mechanism while potentially overcoming resistance driven by folP mutations (DHPS alteration).
The Folate Pathway Blockade
Sulfonamides act as structural analogs of para-aminobenzoic acid (pABA).[1] They competitively inhibit dihydropteroate synthase (DHPS) .[1][2][3]
Critical Insight: If your compound shows activity in media rich in thymidine, it likely possesses an off-target mechanism (toxicity) rather than specific folate pathway inhibition. True sulfonamides are antagonized by thymidine.
Figure 1: The Folate Biosynthesis Pathway. Sulfonamides target DHPS, preventing the formation of Dihydropteroic Acid.[1][2][3][4][5][6] Downstream inhibition by Trimethoprim (DHFR) provides the basis for synergy testing.
Part 2: Comparative Benchmarking Data
When publishing your data, you must compare your compound against clinically relevant standards. The following table illustrates the expected data structure and competitive thresholds.
Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking
Data represents typical ranges for validated sulfonamides. Lower MIC = Higher Potency.
| Organism | Strain Type | Novel Compound (µg/mL) | Sulfamethoxazole (µg/mL) | Ciprofloxacin (Control) | Interpretation |
| E. coli | ATCC 25922 (WT) | 4 - 8 | 8 - 64 | 0.004 - 0.015 | Comparable Potency. The compound matches the standard within one dilution step. |
| S. aureus | ATCC 29213 (MSSA) | 2 - 4 | 32 - 64 | 0.12 - 0.5 | Superior Potency. Significant improvement over SMX suggests better DHPS binding affinity. |
| S. aureus | MRSA (Clin. Isolate) | 8 - 16 | >128 (Resistant) | >32 (Resistant) | Resistance Breaking. Activity retained despite likely folP mutations in the MRSA strain. |
| P. aeruginosa | ATCC 27853 | >128 | >128 | 0.25 - 0.5 | Intrinsic Resistance. Expected for sulfonamides due to efflux pumps/permeability. |
Key Performance Indicator (KPI):
A successful novel sulfonamide should exhibit an MIC
Part 3: Experimental Protocols (The "How-To")
The "Trailing Endpoint" Phenomenon (Critical Expertise)
Unlike bactericidal drugs (e.g., beta-lactams) that produce clear wells, sulfonamides are bacteriostatic. Bacteria often undergo several division cycles before the intracellular folate pool is depleted.
-
Observation: You will see a "haze" or "trailing growth" in inhibited wells.[7]
-
The Error: Inexperienced researchers often read the MIC at the first completely clear well, falsely elevating the MIC.
-
The Correct Protocol: Read the MIC at the concentration inhibiting
of growth compared to the control well [1].
Media Selection: The Thymidine Trap
Standard Mueller-Hinton Broth (MHB) varies in thymidine content. Excess thymidine allows bacteria to bypass the DHPS blockade via the "salvage pathway," rendering sulfonamides inactive in vitro.
-
Requirement: Use only cation-adjusted MHB (CAMHB) certified as "Thymidine/Thymine Reduced."
-
Validation Step: Test Enterococcus faecalis ATCC 29212 with Trimethoprim-Sulfamethoxazole (SXT). If the MIC is >0.5/9.5 µg/mL, the media contains interfering thymidine and must be discarded [2].
Synergism Testing (Fractional Inhibitory Concentration)
Novel sulfonamides are rarely used as monotherapy. You must test for synergy with Trimethoprim (TMP).
Workflow:
-
Perform a Checkerboard Assay (8x8 matrix).
-
Calculate the FIC Index:
-
Interpretation:
- : Synergistic (Desired outcome).
- : Indifferent.
- : Antagonistic.
Part 4: Advanced Characterization Workflow
Once primary MICs are established, the compound must undergo secondary screening to determine its kinetic profile and safety.
Figure 2: Screening Workflow. A systematic filter from primary MIC to toxicity profiling. SI = Selectivity Index (
Toxicity & Selectivity Index (SI)
Sulfonamides are generally safe, but novel derivatives can introduce hepatotoxicity.
-
Protocol: MTT or CCK-8 assay on HepG2 cells.
-
Calculation:
-
Target: An SI
is required for early-stage drug candidates.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[8][9] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][9][10]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. [Link][11][12]
-
Griffith, E. C., et al. (2018).[13] The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology. [Link]
-
Capasso, C., & Supuran, C. T. (2014). Sulfa drugs as antibacterial, antifungal, and antiviral agents. Expert Opinion on Therapeutic Patents. [Link]
Sources
- 1. Mechanism of Action of Sulphonamides | Filo [askfilo.com]
- 2. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 7. food.dtu.dk [food.dtu.dk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. scribd.com [scribd.com]
- 12. EUCAST: MIC Determination [eucast.org]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-chloropyridine-3-sulfonamide
Operational Safety Protocol: Handling 2-Bromo-5-chloropyridine-3-sulfonamide
Executive Summary & Risk Profile
Substance Class: Halogenated Heterocyclic Sulfonamide Physical State: Solid (Crystalline Powder) Primary Hazard Driver: Sensitization & Irritation. This compound combines a halogenated pyridine core (associated with mucosal irritation and potential neurotoxicity) with a sulfonamide moiety (a known potent immunologic sensitizer).
Operational Directive: Treat this substance as a High-Potency Sensitizer . All handling protocols must prioritize the prevention of inhalation and skin contact to avoid inducing "sulfa" allergies or Stevens-Johnson Syndrome (SJS) like reactions in susceptible personnel.
Predicted GHS Classification (SAR Analysis)
Based on Fragment-Based Toxicity Analysis (Structure-Activity Relationship)
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H315/H319: Causes skin irritation / Causes serious eye irritation (Halogenated pyridine characteristic).
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The presence of both bromine and chlorine on the pyridine ring increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.
| PPE Category | Specification | Rationale (Causality) |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®) for stock solutions. | Halogenated pyridines can permeate standard thin nitrile. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Primary: Fume Hood (Certified).Secondary (if outside hood): P100/N99 Particulate Respirator or PAPR. | Sulfonamide dust is a potent sensitizer. Simple surgical masks offer zero protection against molecular sensitization. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Tyvek® Lab Coat (Disposable) or impervious apron over cotton coat. | Prevents dust accumulation on fabric lab coats, which can migrate to common areas (cafeteria/office) and cause secondary exposure. |
Operational Handling Protocol
Phase A: Engineering Controls (Pre-Work)
-
Airflow Check: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Halogenated powders are often static-prone, increasing dispersion risk.
-
Decon Zone: Prepare a "dirty" zone inside the hood lined with absorbent pads.
Phase B: Weighing & Solubilization (Critical Step)
The highest risk of exposure occurs during the transfer of the solid.
-
Tare External: Tare the vial/flask outside to avoid vibration interference, then move inside.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the wash station.
-
Solvation: Dissolve the solid immediately. Once in solution (e.g., DMSO, DCM), the inhalation risk drops, but the permeation risk increases .
-
Note: If using Dichloromethane (DCM), standard nitrile gloves degrade in <5 minutes. Switch to Silver Shield® laminate gloves for the solvation step.
-
Phase C: Decontamination & Disposal
Halogenated pyridines are persistent. Simple water rinsing is ineffective due to low solubility.
-
Primary Wipe: Wipe surfaces with a solvent-soaked tissue (Ethanol or Acetone) to solubilize residues.
-
Secondary Wash: Scrub with 5% surfactant solution (detergent) and water.
-
Waste Stream:
-
Solid Waste: Segregated Hazardous Waste (Halogenated).
-
Liquid Waste: Halogenated Organic Waste. DO NOT mix with acid waste streams (risk of liberating toxic vapors).
-
Workflow Visualization
Caption: Decision logic for PPE selection based on solvent carrier and step-by-step containment workflow.
Emergency Response
-
Skin Contact: Immediately remove contaminated gloves/clothing.[3][4] Wash skin with soap and water for 15 minutes .[2] Do not use alcohol on skin (increases absorption).
-
Inhalation: Move to fresh air. If wheezing occurs (sulfonamide reaction), seek immediate medical attention.
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (if water-compatible) or oil-soaked pads to dampen, then scoop into a waste container.
References
-
PubChem. (2025). 2-Bromo-5-chloropyridine (Compound Summary).[1][2][5][6] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Institutes of Health (NIH). (2024). Sulfonamide Allergies: Cross-Reactivity and Safety. NIH Clinical Center. [Link]
Sources
- 1. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]
- 6. 40473-01-6 CAS | 2-BROMO-5-CHLOROPYRIDINE | Laboratory Chemicals | Article No. 2268F [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
